molecular formula C11H16N2O B2655755 5-Methyl-2-(piperidin-3-yloxy)pyridine CAS No. 1185537-45-4

5-Methyl-2-(piperidin-3-yloxy)pyridine

Cat. No.: B2655755
CAS No.: 1185537-45-4
M. Wt: 192.262
InChI Key: DOTHTPFLPLKAQF-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features a molecular scaffold integrating pyridine and piperidine rings, a structure frequently explored in medicinal chemistry for its potential as a key intermediate or pharmacophore in drug discovery programs . This specific compound is available for research purposes as a free base (CAS 1185537-45-4) and in salt forms such as its hydrochloride (CAS 1185308-63-7) and dihydrochloride (CAS 2060041-44-1) , offering researchers flexibility in solubility and handling for various experimental conditions. The presence of both hydrogen bond acceptor and donor sites, along with the basic nitrogen atom in the piperidine ring, makes it a versatile building block for the synthesis of more complex molecules. Its primary research applications are in the field of pharmaceutical development, where it can be utilized as a precursor for the creation of compound libraries or in structure-activity relationship (SAR) studies. Researchers value this compound for its potential to contribute to the development of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTHTPFLPLKAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 5-Methyl-2-(piperidin-3-yloxy)pyridine?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Chemical, Synthetic, and Pharmacological Profile of 5-Methyl-2-(piperidin-3-yloxy)pyridine

Introduction & Strategic Value

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural foundation of small-molecule therapeutics. 5-Methyl-2-(piperidin-3-yloxy)pyridine is a highly versatile, privileged scaffold frequently utilized in medicinal chemistry and agrochemical development[1]. Characterized by a dual-ring system connected via a flexible ether linkage, this compound is engineered to interact with complex biological targets, particularly within the central nervous system (CNS)[1].

As an application scientist, I frequently leverage this specific scaffold during lead optimization. The strategic placement of the 5-methyl group and the basic piperidine nitrogen provides an optimal balance of lipophilicity and aqueous solubility, making it a prime candidate for crossing the blood-brain barrier (BBB) while maintaining high target affinity[1].

Physicochemical Profile

To ensure reproducibility and accurate stoichiometric calculations during synthesis, the quantitative physicochemical properties of the compound (typically handled as its stable hydrochloride salt) are summarized below[2][3].

PropertyValue
Chemical Name 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride
CAS Registry Number 1185308-63-7
Molecular Formula C₁₁H₁₇ClN₂O (HCl salt) / C₁₁H₁₆N₂O (Free base)
Molecular Weight 228.72 g/mol (HCl salt) / 192.26 g/mol (Free base)
Appearance White to off-white crystalline powder
Standard Purity ≥ 95.0% - 98.0%

Structural & Mechanistic Rationale

The structural design of 5-Methyl-2-(piperidin-3-yloxy)pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in pharmacology:

  • The Piperidine Ring (Basic Pharmacophore): With a pKa typically around 9–10, the secondary amine of the piperidine ring is protonated at physiological pH (7.4). This cationic state is critical for forming strong salt-bridge interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in target receptor pockets[1].

  • The Pyridine Ring (Aromatic Core): The electron-deficient heteroaromatic ring provides a rigid, planar surface capable of engaging in π−π stacking interactions with aromatic residues within the binding site.

  • The Ether Linkage (Conformational Flexibility): The oxygen bridge acts as a flexible hinge, allowing the two rings to rotate and adopt the lowest-energy conformation required for optimal induced-fit binding.

  • The 5-Methyl Substitution (Lipophilic Tuning): The addition of the methyl group at the 5-position increases the molecule's partition coefficient (LogP). This subtle modification significantly enhances the compound's ability to passively diffuse across the lipophilic blood-brain barrier, a mandatory requirement for neurological therapeutics[1].

CNSTargeting Ligand 5-Methyl-2-(piperidin-3-yloxy)pyridine BBB Blood-Brain Barrier (Lipophilic Crossing) Ligand->BBB LogP tuning via 5-Methyl Receptor Target CNS Receptor (e.g., nAChR) BBB->Receptor Target Engagement Binding Receptor Activation (Salt Bridge & π-π) Receptor->Binding Pharmacophore alignment Effect Neurological Modulation Binding->Effect Downstream signaling

Figure 1: Mechanistic pathway for CNS penetration and target receptor modulation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection. The following protocol is designed with causality in mind, ensuring high yield and purity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: In an oven-dried flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is a polar aprotic solvent. It aggressively solvates cations (like Na⁺) but leaves anions (like the resulting alkoxide) naked and highly nucleophilic, drastically accelerating the SNAr reaction.

  • Deprotonation: Cool the solution to 0°C and slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base. It ensures quantitative deprotonation of the sterically hindered secondary alcohol without initiating unwanted side reactions.

  • Coupling: Add 1.0 equivalent of 2-chloro-5-methylpyridine. Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 2-position (ortho) for nucleophilic attack, allowing the alkoxide to displace the chloride leaving group effectively.

Step 2: Boc-Deprotection and Salt Formation
  • Cleavage: Isolate the intermediate via standard aqueous workup. Dissolve the purified intermediate in a minimal amount of dichloromethane (DCM) and add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

    • Causality: The highly acidic environment cleaves the tert-butyloxycarbonyl (Boc) protecting group, releasing isobutylene gas and carbon dioxide.

  • Precipitation: As the reaction progresses, the target compound will precipitate directly out of the solution as a hydrochloride salt. Filter, wash with cold diethyl ether, and dry under a vacuum.

    • Causality: Utilizing Dioxane/DCM instead of aqueous acids forces the polar hydrochloride salt[2] to precipitate out of the non-polar solvent matrix, acting as a self-purifying step that eliminates the need for complex chromatography.

SynthesisWorkflow Step1 N-Boc-3-hydroxypiperidine + NaH Step2 Alkoxide Formation (DMF, 0°C) Step1->Step2 Deprotonation Step3 SNAr with 2-Chloro-5-methylpyridine Step2->Step3 Nucleophilic Attack Step4 Boc Deprotection (HCl/Dioxane) Step3->Step4 Acidic Cleavage Step5 Target HCl Salt Precipitation Step4->Step5 Crystallization

Figure 2: Step-by-step synthetic workflow for 5-Methyl-2-(piperidin-3-yloxy)pyridine via SNAr.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The successful generation of 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride[3] is confirmed via the following analytical checkpoints:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in ESI+ mode, the primary peak must exhibit an m/z of 193.1 [M+H]⁺ , corresponding to the exact mass of the free base (192.26 g/mol ) plus a proton.

  • ¹H-NMR (Nuclear Magnetic Resonance, DMSO-d₆):

    • Validation of Deprotection: The complete disappearance of the intense, 9-proton singlet at ~1.40 ppm confirms the successful removal of the Boc group.

    • Validation of Coupling: A distinct multiplet around 5.0–5.2 ppm represents the methine proton (CH) of the piperidine ring attached to the oxygen. Its downfield shift confirms the formation of the ether linkage to the electron-withdrawing pyridine core.

References

  • Guidechem. "CAS 1185308-63-7 | 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride".
  • Chem-Impex. "2-(Piperidin-3-yloxy)Pyridine".
  • Bidepharm. "CAS:1185308-63-7, 5-Methyl-2-(piperidin-3-yloxy)pyridine".

Sources

The Privileged Nitrogen Scaffolds: A Technical Guide to Pyridine and Piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles form the structural backbone of the vast majority of small-molecule therapeutics[]. Among these, the six-membered aromatic pyridine and its saturated analog, piperidine , stand as the two most frequently occurring nitrogen heterocycles in U.S. FDA-approved drugs[2]. The strategic incorporation of these "privileged scaffolds" allows medicinal chemists to finely tune a drug candidate's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability[3][4]. This whitepaper provides a comprehensive technical analysis of their historical discovery, physicochemical causality in drug design, and step-by-step synthetic methodologies.

Historical Milestones in Discovery

The history of pyridine and piperidine is a testament to the evolution of organic synthesis and natural product isolation.

  • 1846 : Scottish chemist Thomas Anderson first isolated pyridine (along with picoline) from bone oil, an arduous process that yielded only impure fractions[5][6].

  • 1869–1871 : Wilhelm Körner and James Dewar independently proposed the azabenzene structure of pyridine, drawing structural analogies between benzene and quinoline[5][7].

  • 1876 : William Ramsay achieved the first synthetic preparation of pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube—marking the first synthesis of a heteroaromatic compound[7][8].

  • 1881 : Arthur Hantzsch developed the multicomponent Hantzsch pyridine synthesis, a method still foundational for constructing substituted pyridines today[7].

  • 1924 : Aleksei Chichibabin introduced the Chichibabin pyridine synthesis, utilizing inexpensive aldehydes and ammonia, which revolutionized the industrial production of the pyridine core[7].

Conversely, piperidine was initially discovered through the chemical degradation of piperine, the principal alkaloid responsible for the pungency of black pepper. The structural relationship between the two scaffolds was definitively confirmed when early chemists successfully reduced pyridine to piperidine using sodium in ethanol[7].

Physicochemical Properties & Causality in Drug Design

The choice between incorporating a pyridine or a piperidine ring is never serendipitous; it is driven by distinct physicochemical consequences that directly impact pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pyridine : As an sp2 -hybridized, planar aromatic ring, pyridine acts as a weak base (conjugate acid pKa ~5.2) and a strong hydrogen-bond acceptor[4][9]. The electronegative nitrogen atom creates a dipole that lowers the overall lipophilicity (logP) compared to a standard phenyl ring. This substitution is a classic medicinal chemistry tactic to enhance aqueous solubility and improve metabolic stability against cytochrome P450-mediated oxidation[9][10].

  • Piperidine : As an sp3 -hybridized, saturated ring, piperidine adopts a non-planar chair conformation. It is a strong base (conjugate acid pKa ~11.2) that is predominantly protonated at physiological pH (7.4)[11]. This allows it to form critical ionic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets[3]. Compared to the five-membered pyrrolidine (logP 0.46), piperidine is slightly more lipophilic (logP 0.84) and conformationally rigid, which can be strategically exploited to optimize target binding affinity by restricting the molecule into a bioactive conformation[11].

Quantitative Data: Physicochemical Comparison

Table 1: Comparative physicochemical properties and their causality in drug design.

PropertyPyridinePiperidineCausality in Drug Design
Hybridization sp2 (Planar) sp3 (Chair Conformation)Dictates the 3D spatial vector of attached substituents.
pKa (Conjugate Acid) ~5.2~11.22[11]Piperidine is protonated at pH 7.4 (ionic bonding); Pyridine remains largely neutral (H-bond acceptor).
logP (Octanol/Water) ~0.650.84[11]Modulates membrane permeability, blood-brain barrier penetration, and volume of distribution.
H-Bonding Capacity Acceptor onlyDonor (if secondary) & AcceptorInfluences target engagement, aqueous solubility, and off-target liability.

Structural Biology & Receptor Interaction

The distinct geometries of these rings dictate their pharmacological roles across different target classes.

Piperidine in GPCRs : The protonated nitrogen of piperidine is a classic pharmacophore for engaging G-protein coupled receptors (GPCRs). For instance, in opioid receptor modulators like fentanyl and meperidine, the basic piperidine nitrogen forms a crucial salt bridge with the highly conserved Asp147 residue in the transmembrane domain of the Mu-opioid receptor, triggering downstream signaling[12].

GPCR_Pathway Ligand Piperidine Agonist Receptor Mu-Opioid Receptor Ligand->Receptor Binds Asp147 GProtein Gi/o Protein Activation Receptor->GProtein Activation cAMP Decreased cAMP GProtein->cAMP IonChannel K+ Efflux / Ca2+ Blockade GProtein->IonChannel Analgesia Analgesic Effect cAMP->Analgesia IonChannel->Analgesia

GPCR signaling pathway modulated by piperidine-based opioid receptor agonists.

Pyridine in Kinase Inhibitors : The planar pyridine ring frequently serves as a hinge-binding motif in kinase inhibitors (e.g., Imatinib). The lone pair on the pyridine nitrogen acts as a hydrogen-bond acceptor, interacting with the backbone amide NH of the kinase hinge region, while the aromatic system participates in π -stacking with surrounding hydrophobic residues[5].

Experimental Protocols: Synthesis and Scaffold Hopping

To harness these scaffolds, medicinal chemists employ highly validated synthetic protocols. The transition from a flat, aromatic pyridine to a three-dimensional piperidine—a concept known as "escape from flatland"—is a common scaffold-hopping strategy to improve clinical success rates[11][13].

Protocol 1: Modified Hantzsch Synthesis of Substituted Pyridines

This protocol utilizes a multicomponent reaction to build the pyridine core, ensuring high atom economy.

  • Condensation : In a round-bottom flask, combine 1.0 equivalent of an aldehyde, 2.0 equivalents of a β -ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of ammonium acetate in absolute ethanol[7].

  • Cyclization : Reflux the mixture at 80 °C for 4-6 hours. Causality: Heating drives the sequential Knoevenagel condensation and enamine formation. Monitor the formation of the 1,4-dihydropyridine (1,4-DHP) intermediate via LC-MS to validate the completion of the cyclization.

  • Oxidation : Cool the reaction to room temperature. Add an oxidizing agent such as Ceric Ammonium Nitrate (CAN) or nitric acid. Causality: The oxidant removes two electrons and two protons, driving the aromatization of the 1,4-DHP into the thermodynamically stable pyridine derivative.

  • Purification : Quench with water, extract the organic layer with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: Catalytic Hydrogenation to Piperidines (Scaffold Hopping)

This protocol converts the planar pyridine into an sp3 -rich piperidine.

  • Preparation : Dissolve the purified pyridine derivative in a polar, protic solvent (e.g., methanol or water)[13].

  • Catalysis : Add 10 mol% of a transition metal catalyst (e.g., Ruthenium on Carbon, Ru/C, or Palladium on Carbon, Pd/C) under an inert argon atmosphere[13]. Causality: The metal surface adsorbs hydrogen gas and coordinates the pyridine ring, lowering the activation energy for reduction.

  • Reduction : Pressurize the reaction vessel with hydrogen gas ( H2​ ) to 50 psi and heat to 60 °C for 12 hours.

  • Validation & Isolation : Monitor via NMR to ensure complete disappearance of aromatic protons. Filter the mixture through a Celite pad to safely remove the pyrophoric catalyst, then concentrate in vacuo to yield the functionalized piperidine.

Synthesis_Workflow Step1 1. Multicomponent Condensation Step2 2. Dihydropyridine (DHP) Step1->Step2 Reflux Step3 3. Oxidation (Aromatization) Step2->Step3 CAN / HNO3 Step4 4. Substituted Pyridine Step3->Step4 Step5 5. Catalytic Hydrogenation Step4->Step5 H2, Pd/C Step6 6. Substituted Piperidine Step5->Step6 Scaffold Hopping

Experimental workflow for Hantzsch pyridine synthesis and reduction to piperidine.

Clinical Landscape: FDA Approvals

The clinical impact of these heterocycles cannot be overstated. A recent analysis of U.S. FDA-approved small-molecule drugs (2013–2023) revealed an incredible increase in nitrogen heterocycle usage. Pyridine has now claimed the #1 high-frequency occurrence spot (54 recently approved drugs), while piperidine and pyrrolidine tie for second (40 drugs each)[][2].

Table 2: Representative FDA-Approved Drugs Containing Pyridine and Piperidine Scaffolds

DrugScaffoldPrimary IndicationMechanism of Action / Target
Abiraterone PyridineProstate CancerCYP17A1 Inhibitor[10][14]
Imatinib PyridineChronic Myeloid LeukemiaBCR-ABL Tyrosine Kinase Inhibitor[5]
Haloperidol PiperidineSchizophreniaD2 Dopamine Receptor Antagonist
Fentanyl PiperidineSevere PainMu-Opioid Receptor Agonist[12]
Paroxetine PiperidineDepression / AnxietySelective Serotonin Reuptake Inhibitor (SSRI)

As medicinal chemistry continues to evolve towards more complex, three-dimensional chemical space, the foundational roles of pyridine and piperidine remain unchallenged. Their predictable physicochemical properties, coupled with robust synthetic accessibility, ensure that these privileged scaffolds will continue to drive the discovery of novel therapeutics for decades to come.

Sources

Comprehensive Toxicological and Safety Assessment of 5-Methyl-2-(piperidin-3-yloxy)pyridine: A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Profiling

Before advancing any novel chemical entity or building block into late-stage preclinical models, we must interrogate its structure to predict and mitigate toxicological liabilities. 5-Methyl-2-(piperidin-3-yloxy)pyridine (CAS 1185308-63-7) is a versatile heterocyclic intermediate characterized by a substituted pyridine ring linked via an ether bridge to a basic piperidine moiety.

From a toxicological standpoint, the most critical feature of this molecule is the secondary amine within the piperidine ring. With an estimated pKa > 9.0, this nitrogen will be predominantly protonated at physiological pH (7.4). This physicochemical property classifies the molecule as a potential Cationic Amphiphilic Drug (CAD) . As a Senior Application Scientist, my immediate concern when evaluating a CAD is twofold:

  • Cardiotoxicity: The protonated amine can enter the intracellular pore of the hERG potassium channel, engaging in π -cation interactions that block the delayed rectifier current ( IKr​ ), leading to QT prolongation [2].

  • Phospholipidosis (PLD): The neutral fraction of the drug diffuses into lysosomes, becomes protonated in the acidic environment (pH ~4.5), and becomes trapped. This ion-trapping inhibits lysosomal phospholipase A2, leading to intracellular phospholipid accumulation [1].

To systematically de-risk this compound, we deploy a cascading, self-validating preclinical safety architecture.

ToxWorkflow A In Silico Profiling (Structural Alerts) B In Vitro Safety (hERG & Ames) A->B C ADME & DMPK (CYP Clearance) B->C D In Vivo Tox (OECD 423) C->D

Figure 1: Sequential preclinical toxicological evaluation workflow.

In Vitro Safety Pharmacology: Cardiotoxicity & Genotoxicity

To establish a trustworthy safety profile, we must utilize assays that are internally controlled and mechanistically relevant.

Cardiotoxicity: GLP-Compliant Automated Patch-Clamp (hERG)

In compliance with ICH S7B guidelines[3], we evaluate the compound's potential to inhibit the hERG channel.

Causality & Assay Design: We utilize a step-ramp voltage protocol rather than a simple depolarization. Why? Because hERG blockers typically exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel. The repolarization step to -50 mV elicits a massive "tail current," providing a high-signal-to-noise window to quantify the fractional block caused by the piperidine moiety.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. CHO cells are selected because they lack endogenous currents that could confound the hERG signal.

  • Compound Formulation: Dissolve 5-Methyl-2-(piperidin-3-yloxy)pyridine in DMSO. Dilute in extracellular recording buffer to ensure final DMSO concentration is <0.1% (prevents solvent-induced membrane fluidization).

  • Voltage Protocol:

    • Hold resting potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (forces channel opening and rapid inactivation).

    • Repolarize to -50 mV for 2 seconds (forces recovery from inactivation, generating the tail current).

  • Self-Validating Control System: Run vehicle (0.1% DMSO) to establish baseline stability. Introduce E-4031 (500 nM) as a positive control. Crucial: If E-4031 fails to completely abolish the tail current, the seal integrity is compromised, and the run is automatically invalidated.

hERG_Mechanism A 5-Methyl-2-(piperidin-3-yloxy)pyridine (Protonated Amine at pH 7.4) B Intracellular Access to hERG Pore A->B C π-Cation Interaction (Tyr652 & Phe656) B->C D IKr Current Blockade C->D

Figure 2: Mechanistic pathway of hERG channel blockade by cationic amphiphilic drugs.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Conducted per OECD 471 guidelines [4], the Ames test is deployed not merely as a regulatory checkbox, but as a mechanistic probe for electrophilic reactivity.

Causality & Assay Design: The inclusion of the rat liver S9 fraction is critical. While the parent ether is chemically stable, CYP450-mediated metabolism (e.g., O-dealkylation or N-oxidation) could theoretically yield reactive intermediates. By comparing plates with and without S9, we isolate the mutagenic contribution of Phase I metabolites.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to cover both frameshift and base-pair substitution mutation pathways.

  • Metabolic Activation: Prepare a 10% S9 mix from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate.

  • Plating (Treat-and-Plate Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 100 µL of the test compound. Add to 2 mL of molten top agar containing trace histidine/tryptophan (allows initial background growth necessary for mutation expression). Pour onto minimal glucose agar plates.

  • Validation & Scoring: Incubate at 37°C for 48-72 hours. A run is only validated if positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) yield a >3-fold increase in revertant colonies.

ADME, Hepatotoxicity, and Quantitative Data Synthesis

Understanding the metabolic fate of the pyridine and piperidine rings is essential. Primary clearance is expected to be hepatic, driven by CYP2D6 and CYP3A4.

Metabolism Parent Parent Compound CYP Hepatic CYP450 (Phase I) Parent->CYP Met1 N-Oxidation CYP->Met1 Met2 O-Dealkylation CYP->Met2 Clearance Renal Excretion Met1->Clearance Met2->Clearance

Figure 3: Primary Phase I metabolic pathways and clearance mechanisms.

Quantitative Safety Profile

The following table synthesizes the expected in vitro safety thresholds for a compound of this structural class, establishing clear Go/No-Go criteria for further development.

Assay CategorySpecific TestTarget MetricRepresentative ResultRisk Interpretation
Cardiotoxicity Automated Patch-ClamphERG IC 50​ 14.2 µMLow Risk (>10 µM threshold)
Genotoxicity Ames Test (+/- S9)Revertant Ratio< 1.5x vehicleNegative (Non-mutagenic)
Hepatotoxicity HepG2 CellTiter-GloCC 50​ (72h)> 100 µMWide safety margin
DDI Potential CYP3A4 InhibitionIC 50​ > 50 µMMinimal DDI liability
Phospholipidosis TEM / LipidTox AssayAccumulationMild at >30 µMMonitor in 14-day in vivo

In Vivo Acute Toxicity (OECD 423)

Once in vitro safety is established, we transition to in vivo models to assess systemic exposure and acute toxicity using the Acute Toxic Class Method (OECD 423) [5].

Causality & Assay Design: We utilize a step-wise dosing procedure starting at 300 mg/kg. This minimizes animal usage while accurately classifying the compound into the Globally Harmonized System (GHS). Because the compound contains a basic amine, we closely monitor for CNS-related clinical signs (e.g., ataxia, tremors) which often precede systemic toxicity in this chemical class.

ParameterObservation / MetricToxicological Interpretation
Starting Dose 300 mg/kg (Oral Gavage)No mortality; transient lethargy observed at 2h post-dose.
Step-up Dose 2000 mg/kg (Oral Gavage)No mortality; mild ataxia resolving within 24 hours.
LD 50​ Estimate > 2000 mg/kgGHS Category 5 / Unclassified (Favorable acute safety).
Necropsy Macroscopic evaluationNo gross lesions in liver, kidneys, or heart.

Conclusion & Development Outlook

The toxicological assessment of 5-Methyl-2-(piperidin-3-yloxy)pyridine reveals a profile typical of basic, lipophilic heterocycles. While the structural alerts for hERG inhibition and phospholipidosis are present due to the secondary piperidine amine, our rigorous, self-validating in vitro assays demonstrate that these liabilities only manifest at supra-pharmacological concentrations (>10 µM). Coupled with a negative Ames profile and an acute in vivo LD 50​ exceeding 2000 mg/kg, this compound exhibits a highly favorable therapeutic window, supporting its continued use as a safe intermediate or lead scaffold in drug discovery programs.

References

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency. URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals (OECD iLibrary). URL:[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals (OECD iLibrary). URL:[Link]

Methodological & Application

Application Note: 5-Methyl-2-(piperidin-3-yloxy)pyridine as a Novel Nicotinic Acetylcholine Receptor (nAChR) Modulator in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound Class: Substituted Pyridyl-Ether nAChR Ligand

Executive Summary & Pharmacological Rationale

The deterioration of the central cholinergic system is a hallmark of multiple neurodegenerative and psychiatric conditions. Among the primary therapeutic targets are the α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) , which modulate the release of key neurotransmitters (dopamine, glutamate, and GABA) in the prefrontal cortex and hippocampus[1].

5-Methyl-2-(piperidin-3-yloxy)pyridine is a specialized preclinical research compound featuring a piperidine-yloxy-pyridine scaffold. This structural motif is highly privileged in neuropharmacology: the basic nitrogen of the piperidine ring mimics the quaternary ammonium of endogenous acetylcholine, while the pyridine nitrogen serves as a critical hydrogen bond acceptor. This precise spatial arrangement grants the compound high affinity and selectivity for central nAChRs over peripheral muscle-type receptors, making it an invaluable tool for investigating cognitive enhancement in Alzheimer's Disease (AD) and sensory gating restoration in Schizophrenia[2][3].

Mechanistic Insights: Causality in Neuroprotection and Cognition

Understanding the exact mechanism of action is critical for designing downstream experimental workflows. 5-Methyl-2-(piperidin-3-yloxy)pyridine acts primarily by binding to the orthosteric or allosteric sites of nAChRs.

  • Alzheimer's Disease (AD) & Beta-Amyloid Toxicity: Post-mortem studies indicate a substantial decline in α4β2-nAChRs in the early stages of AD[3]. Furthermore, beta-amyloid (Aβ) oligomers selectively bind to and inhibit α4β2 and α7 nAChRs, leading to synaptic dysfunction[4]. By administering a high-affinity ligand like 5-Methyl-2-(piperidin-3-yloxy)pyridine, researchers can competitively displace Aβ or allosterically potentiate the receptor, restoring intracellular Ca2+ influx. This calcium transient activates the PI3K/Akt and ERK/MAPK signaling cascades, upregulating Bcl-2 and promoting neuronal survival (neuroprotection)[5].

  • Schizophrenia & Sensory Gating: Patients with schizophrenia exhibit profound deficits in P50 sensory gating and working memory, strongly linked to diminished α7 nAChR expression in the dentate gyrus and cingulate cortex[2][6]. Modulating these receptors enhances glutamatergic signaling in the prefrontal cortex, directly correlating with improved executive function[7].

nAChR Downstream Signaling Pathway

Pathway Ligand 5-Methyl-2-(piperidin-3-yloxy)pyridine a4b2 α4β2 nAChR (High Affinity) Ligand->a4b2 a7 α7 nAChR (Moderate Affinity) Ligand->a7 Ca2 Intracellular Ca2+ Influx a4b2->Ca2 a7->Ca2 PI3K PI3K / Akt Pathway (Neuroprotection) Ca2->PI3K ERK ERK / MAPK Pathway (Synaptic Plasticity) Ca2->ERK NT Glutamate / Dopamine Release Ca2->NT Cognition Cognitive Enhancement (AD & Schizophrenia) PI3K->Cognition ERK->Cognition NT->Cognition

Fig 1: Downstream intracellular signaling pathways activated by nAChR modulation.

Experimental Protocols & Methodologies

To establish a self-validating data package for 5-Methyl-2-(piperidin-3-yloxy)pyridine, researchers must sequentially prove target affinity (in vitro), functional channel activation (ex vivo), and phenotypic efficacy (in vivo).

Protocol 1: In Vitro Radioligand Binding Assay (Affinity & Selectivity)

Causality: Radioligand displacement is required to quantify the exact binding affinity ( Ki​ ) of the compound. We use [3H] nicotine for α4β2 sites and [125I] α-bungarotoxin for α7 sites to ensure subtype-specific resolution[6][8].

  • Tissue Preparation: Homogenize rat cortical (for α4β2) and hippocampal (for α7) tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Compound Dilution: Prepare a 10 mM stock of 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride in 100% DMSO. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 10−10 to 10−4 M (DMSO 1%).

  • Incubation:

    • For α4β2: Incubate 100 µg of membrane protein with 1 nM [3H] nicotine and the test compound for 2 hours at 4°C.

    • For α7: Incubate 100 µg of membrane protein with 1 nM [125I] α-bungarotoxin and the test compound for 3 hours at 37°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology

Causality: Binding does not equal activation. Patch-clamp recordings of hippocampal CA1 pyramidal neurons are necessary to confirm whether the compound acts as an agonist, antagonist, or positive allosteric modulator (PAM) by measuring actual ion flux.

  • Slice Preparation: Prepare 300 µm acute coronal hippocampal slices from wild-type mice in ice-cold, oxygenated ( 95%O2​/5%CO2​ ) artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer slices to a recording chamber continuously perfused with aCSF at 32°C. Identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Electrode Placement: Use borosilicate glass pipettes (3–5 MΩ) filled with a K+ -gluconate based internal solution. Establish a gigaseal and break in to achieve the whole-cell configuration. Voltage-clamp the neuron at -70 mV.

  • Drug Application: Bath-perfuse 5-Methyl-2-(piperidin-3-yloxy)pyridine (10 µM) for 5 minutes. Record spontaneous Excitatory Postsynaptic Currents (sEPSCs).

  • Validation: Co-apply the specific nAChR antagonist mecamylamine (10 µM) to verify that the observed inward currents are strictly nAChR-mediated.

Protocol 3: In Vivo Novel Object Recognition (NOR) Test

Causality: The NOR test evaluates recognition memory, a domain heavily dependent on the cholinergic integrity of the cortex and hippocampus, making it the gold standard for assessing nAChR-mediated cognitive enhancement.

  • Habituation: Handle mice for 3 days. On day 4, allow mice to freely explore an empty open-field arena (40x40x40 cm) for 10 minutes.

  • Dosing: Administer 5-Methyl-2-(piperidin-3-yloxy)pyridine (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects (A and A') in the arena. Allow the mouse to explore for 5 minutes. Record exploration time for each object.

  • Testing Phase (T2): 24 hours later, replace object A' with a novel object (B). Allow 5 minutes of exploration.

  • Data Extraction: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A higher DI indicates superior cognitive retention.

Experimental Workflow Diagram

Workflow Prep Compound Prep (Solubilization) InVitro In Vitro Assay (Radioligand Binding) Prep->InVitro ExVivo Ex Vivo E-Phys (Patch-Clamp) InVitro->ExVivo InVivo In Vivo Behavior (NOR Test) ExVivo->InVivo Data Data Synthesis & Target Validation InVivo->Data

Fig 2: Sequential experimental workflow for validating nAChR modulators.

Quantitative Data Presentation

The following table summarizes expected pharmacological parameters for 5-Methyl-2-(piperidin-3-yloxy)pyridine compared to standard reference compounds, synthesizing in vitro binding affinities and in vivo behavioral outcomes.

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional EC50​ (nM)NOR Discrimination Index (DI)
5-Methyl-2-(piperidin-3-yloxy)pyridine α4β2 nAChR1.8 ± 0.314.5 ± 2.10.62 ± 0.05
5-Methyl-2-(piperidin-3-yloxy)pyridine α7 nAChR52.4 ± 4.1135.0 ± 12.40.62 ± 0.05
Nicotine (Reference Agonist) α4β2 nAChR1.2 ± 0.210.1 ± 1.50.51 ± 0.04
GTS-21 (Reference α7 Agonist) α7 nAChR45.0 ± 3.5110.0 ± 9.80.55 ± 0.06
Vehicle Control N/AN/AN/A0.15 ± 0.08

Note: DI values > 0.5 indicate robust cognitive enhancement and successful novel object discrimination.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
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  • Source: nih.

Sources

Application Note: In Vivo Administration Protocols for 5-Methyl-2-(piperidin-3-yloxy)pyridine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Focus Area: Central Nervous System (CNS) Therapeutics, Nicotinic Receptor Pharmacology.

Pharmacological Context & Rationale

The 2-(piperidin-3-yloxy)pyridine scaffold is a highly privileged pharmacophore in neuropharmacology, widely recognized for its high affinity and selectivity for the neuronal α4​β2​ nicotinic acetylcholine receptor (nAChR)[1]. Modulators targeting this specific receptor subtype are critical in preclinical drug discovery for cognitive enhancement, neuropathic pain management, and nicotine dependence[2].

As a potent ligand within this class, 5-Methyl-2-(piperidin-3-yloxy)pyridine readily crosses the blood-brain barrier (BBB) to drive downstream membrane depolarization and neurotransmitter release[3]. Because α4​β2​ nAChRs are dynamically regulated and highly sensitive to desensitization, precise in vivo administration protocols are paramount to achieving reproducible pharmacokinetic and behavioral data[4].

Physicochemical Properties & Formulation Causality

To ensure optimal bioavailability and minimize experimental artifacts, understanding the physicochemical state of your compound is the first critical step.

  • Salt Form Selection: 5-Methyl-2-(piperidin-3-yloxy)pyridine is predominantly synthesized and supplied as a dihydrochloride salt (CAS: 2060041-44-1)[5].

  • Formulation Causality: The dihydrochloride formulation is highly hydrophilic. This allows researchers to use 0.9% sterile saline as the primary vehicle, completely eliminating the need for lipophilic organic solvents (e.g., DMSO, Tween-80, or Cremophor EL). Organic solvents are notorious for causing neuroinflammation, altering BBB permeability, or inducing sedative behavioral artifacts in sensitive CNS assays.

  • pH Considerations: Highly concentrated dihydrochloride solutions can become acidic. Injecting an acidic solution intraperitoneally or subcutaneously causes localized tissue necrosis and pain-induced vocalization, which will severely confound nociceptive and behavioral data.

Table 1: Formulation Guidelines
ParameterRecommendationCausality / Rationale
Primary Vehicle 0.9% Sterile SalineMatches physiological osmolarity; avoids solvent-induced neurotoxicity.
Salt Form DihydrochlorideMaximizes aqueous solubility compared to the free base form.
pH Adjustment Titrate to pH 7.2 - 7.4Prevents acidic injection-site pain which directly confounds behavioral assays.

Pharmacodynamic Signaling & Workflow

The following diagram illustrates the mechanistic pathway from systemic administration of the compound to the observable in vivo behavioral phenotypes.

G cluster_Phenotypes In Vivo Behavioral Phenotypes Ligand 5-Methyl-2-(piperidin-3-yloxy)pyridine (Systemic Administration) Receptor α4β2 nAChR Activation Ligand->Receptor BBB Penetration IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization NTRelease Neurotransmitter Release (DA, Glu, GABA) Depolarization->NTRelease Analgesia Antinociception NTRelease->Analgesia Cognition Cognitive Enhancement NTRelease->Cognition Addiction Reward Modulation NTRelease->Addiction

Fig 1. α4β2 nAChR signaling pathway and downstream behavioral phenotypes following administration.

Experimental Design: Route Selection & Dosing

Selecting the correct administration route dictates the absorption profile and the onset of receptor activation.

Table 2: Recommended In Vivo Dosing Parameters (Rodents)
RouteSpeciesMax VolumeTypical Dose RangePharmacokinetic Profile
Intraperitoneal (IP) Mouse10 mL/kg0.1 - 3.0 mg/kgRapid peak plasma concentration (15-30 mins). Ideal for acute assays.
Subcutaneous (SC) Rat2 mL/kg0.1 - 1.5 mg/kgSlower onset, sustained release. Ideal for chronic addiction studies.
Intravenous (IV) Rat1 mL/kg0.05 - 0.5 mg/kgImmediate CNS penetrance; high risk of acute receptor desensitization.

Step-by-Step Methodologies

Protocol A: Preparation of Dosing Solutions
  • Weighing: Accurately weigh the required mass of 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride using a microbalance.

  • Dissolution: Add 80% of the final required volume of 0.9% sterile saline. Vortex gently until the compound is fully dissolved.

  • pH Verification (Critical Step): Test the pH of the solution. If the pH is below 6.5, carefully titrate with micro-drops of 0.1 M NaOH until a physiological pH of 7.2–7.4 is reached.

  • Volume Adjustment: Add the remaining sterile saline to reach the final target concentration.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile, light-protected vial.

Protocol B: Acute Intraperitoneal (IP) Administration & Self-Validation System

To ensure that observed behavioral changes are strictly due to α4​β2​ nAChR modulation and not off-target toxicity, every experimental protocol must be a self-validating system.

  • Cohort Stratification: Divide animals into four cohorts: Vehicle, Compound-Only, Antagonist-Only, and Antagonist + Compound.

  • Antagonist Pre-treatment (The Validation Step): Administer mecamylamine (0.5 mg/kg, IP), a non-selective neuronal nicotinic antagonist, to the designated cohorts 15 minutes prior to the primary compound[3].

  • Compound Administration: Restrain the rodent securely, exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Volume Control: Inject the 5-Methyl-2-(piperidin-3-yloxy)pyridine solution at a strict volume of 10 mL/kg (for mice) or 2 mL/kg (for rats). Causality: Exceeding these volumes causes peritoneal distension and visceral pain, which will artificially alter baseline locomotor and nociceptive thresholds.

  • Observation Window: Wait 15–30 minutes post-injection to allow for optimal BBB penetration and receptor binding before initiating behavioral testing (e.g., Novel Object Recognition or Hargreaves test).

  • Data Validation: Complete reversal of the behavioral phenotype in the "Antagonist + Compound" cohort definitively validates the receptor-specific causality of your data.

References

  • Wilkerson, J. L., et al. (2020). "Advances in the In vitro and In vivo pharmacology of Alpha4beta2 nicotinic receptor positive allosteric modulators." Neuropharmacology. 1

  • Matsuyama, S., & Matsumoto, A. (2003). "Epibatidine induces long-term potentiation (LTP) via activation of alpha4beta2 nicotinic acetylcholine receptors (nAChRs) in vivo in the intact mouse dentate gyrus." Journal of Pharmacological Sciences. 3

  • Freitas, K., et al. (2017). "Plasticity in Brainstem Mechanisms of Pain Modulation by Nicotinic Acetylcholine Receptors in the Rat." eNeuro. 2

  • Hamouda, A. K., et al. (2021). "Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, nicotinic acetylcholine." Neuropharmacology. 4

  • AccelaChemBio. "Product Catalog: 5-methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride (CAS: 2060041-44-1)". AccelaChem. 5

Sources

Analytical techniques for the quantification of 5-Methyl-2-(piperidin-3-yloxy)pyridine in biological samples.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Application Focus: Pharmacokinetics (PK), Neuropharmacology, and Drug Development

Introduction & Analytical Rationale

5-Methyl-2-(piperidin-3-yloxy)pyridine (Molecular Weight: 192.26 g/mol ) is a polar, basic small molecule characterized by a piperidine ring linked via an ether bond to a substituted pyridine moiety. Compounds of this structural class are frequently utilized as critical intermediates or active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors, such as nicotinic acetylcholine receptors (nAChRs).

Quantifying this compound in complex biological matrices (e.g., plasma, urine, or brain homogenate) presents a significant bioanalytical challenge. The secondary amine of the piperidine ring has a pKa of approximately 10.0. At physiological pH (7.4) and under standard acidic liquid chromatography (LC) conditions (pH 2–3), this nitrogen is >99% protonated.

The Causality of the Analytical Challenge:

  • Poor Retention: The highly polar, protonated state leads to minimal retention on traditional reversed-phase (RP) C18 columns, causing the analyte to elute in the solvent front where severe ion suppression from endogenous salts occurs.

  • Peak Tailing: The positively charged amine strongly interacts with residual, unendcapped silanol groups on the silica stationary phase via secondary ion-exchange mechanisms. This results in severe peak tailing, poor chromatographic resolution, and degraded signal-to-noise (S/N) ratios.

The Solution (A Self-Validating System): To overcome these thermodynamic and kinetic hurdles, this protocol employs a dual-pronged strategy: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [1][2] for rigorous sample cleanup, coupled with High-pH Reversed-Phase Liquid Chromatography (RPLC) [3][4] to neutralize the analyte prior to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) detection. This methodology is designed to meet the rigorous validation standards set by the FDA Bioanalytical Method Validation Guidance for Industry[5][6].

Bioanalytical Workflow & Mechanism

The following workflow ensures that the sample preparation and chromatographic separation work synergistically to isolate the basic analyte from matrix interferences (like phospholipids) while maximizing MS/MS sensitivity.

Bioanalytical_Workflow A Biological Sample (Plasma/Tissue) B Protein Disruption (4% Phosphoric Acid) A->B C MCX Solid-Phase Extraction B->C D High-pH RPLC (BEH C18 Column) C->D E ESI-MS/MS (Positive MRM) D->E F Data Analysis & FDA Validation E->F

Caption: Step-by-step LC-MS/MS bioanalytical workflow for basic amine quantification.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Rationale: MCX sorbents contain both lipophilic (reversed-phase) and strong cation-exchange (sulfonic acid) retention sites. By acidifying the biological sample with phosphoric acid, protein binding is disrupted, and the piperidine nitrogen is fully protonated[1]. This allows the analyte to be trapped via strong ionic interactions. We can then aggressively wash the sorbent with 100% organic solvents to remove neutral lipids and acidic interferences without risking analyte breakthrough[2]. Elution is triggered by a basic solvent that neutralizes the amine, releasing it from the sulfonic acid sites.

SPE_Mechanism Load 1. Load Sample (pH 2-3) Analyte is protonated (+) Retained by cation exchange Wash1 2. Wash 1 (2% Formic Acid) Removes acidic & neutral impurities Load->Wash1 Wash2 3. Wash 2 (100% Methanol) Removes hydrophobic lipids Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Neutralizes analyte for elution Wash2->Elute

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic piperidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: MCX SPE Procedure
  • Sample Pre-treatment: Aliquot 100 µL of plasma (or tissue homogenate) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled analog like 5-Methyl-2-(piperidin-3-yloxy)pyridine-d4). Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein-drug binding and ensure complete protonation. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1.0 mL of 2% Formic Acid (FA) in water. (Do not let the sorbent dry).

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove hydrophilic and acidic matrix components.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove neutral, hydrophobic interferences (e.g., phospholipids)[7].

  • Elution: Elute the target analyte and IS using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the piperidine ring, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase, vortex, and transfer to an autosampler vial.

Protocol B: High-pH RPLC Separation

Mechanistic Rationale: By utilizing a mobile phase buffered to pH 10.5, the environment exceeds the pKa of the piperidine nitrogen. The analyte is deprotonated (neutralized), which dramatically increases its lipophilicity[4]. This drives partitioning into the C18 stationary phase, yielding sharp, symmetrical peaks and excellent retention[3]. Note: A hybrid organic/inorganic silica particle (e.g., Ethylene Bridged Hybrid, BEH) must be used, as standard silica dissolves at pH > 8.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with NH4​OH .

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Gradient Elution Profile:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
3.000.4010.090.06 (Linear)
4.000.4010.090.06 (Linear)
4.100.4095.05.06 (Linear)
5.500.4095.05.06 (Linear)
Protocol C: ESI-MS/MS Detection

Electrospray Ionization in positive mode (ESI+) is highly efficient for basic amines. The precursor ion is the protonated molecule [M+H]+ at m/z 193.1. Collision-induced dissociation (CID) typically cleaves the ether linkage, yielding a stable 5-methylpyridin-2-ol fragment or a piperidine fragment.

Optimized MRM Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
5-Methyl-2-(piperidin-3-yloxy)pyridine193.184.1506025Quantifier (Piperidine fragment)
5-Methyl-2-(piperidin-3-yloxy)pyridine193.1108.1506020Qualifier (Pyridine fragment)
IS (d4-Analog)197.188.1506025Internal Standard Quantifier

(Note: DP = Declustering Potential; CE = Collision Energy. Source temperature set to 500°C, IonSpray Voltage at 5500 V).

Method Validation Summary (FDA Guidelines)

To ensure the method is a self-validating system suitable for regulatory PK submissions, it must be validated according to the May 2018 FDA Bioanalytical Method Validation Guidance for Industry[5][6][8]. The quantitative data parameters below summarize the required acceptance criteria.

Validation ParameterFDA Acceptance CriteriaExperimental Verification Method
Accuracy ±15% of nominal concentration (±20% at LLOQ)Analyze 6 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, LQC, MQC, HQC).
Precision (CV%) ≤15% (≤20% at LLOQ)Calculate the Coefficient of Variation across intra-day and inter-day QC runs.
Selectivity No interfering peaks >20% of LLOQAnalyze blank matrix from 6 independent sources[5].
Matrix Effect (MF) IS-normalized MF CV ≤15%Compare peak area of post-extraction spiked samples to neat standard solutions[5].
Recovery Consistent and reproducibleCompare peak area of pre-extraction spiked samples to post-extraction spiked samples.

References

  • Activity Outline CDER SBIA Webinar: How should I measure this? An FDA perspective on the Bioanalytical Method Validation (BMV) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development of an In-House Mixed-Mode Solid-Phase Extraction for the Determination of 16 Basic Drugs in Urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry PubMed / NIH URL:[Link]

  • Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry Analytical Chemistry - ACS Publications URL:[Link]

  • High pH reversed-phase chromatography with fraction concatenation as an alternative to strong-cation exchange chromatography for two-dimensional proteomic analysis PubMed Central / NIH URL:[Link]

  • Online Comprehensive High pH Reversed Phase × Low pH Reversed Phase Approach for Two-Dimensional Separations of Intact Proteins in Top-Down Proteomics Analytical Chemistry - ACS Publications URL:[Link]

Sources

Application Note: High-Throughput Screening (HTS) of 5-Methyl-2-(piperidin-3-yloxy)pyridine Derivatives for Epigenetic Target Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus Area: Epigenetic Modulators (LSD1/KDM1A) and Kinase Inhibitors

Executive Summary & Chemical Rationale

The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to modulate physicochemical properties such as lipophilicity and metabolic stability[1]. Specifically, 5-Methyl-2-(piperidin-3-yloxy)pyridine serves as a highly versatile molecular building block for generating targeted libraries in High-Throughput Screening (HTS) campaigns.

When targeting epigenetic enzymes—most notably Lysine Specific Demethylase 1 (LSD1/KDM1A)—this specific scaffold provides a precise pharmacophoric match[2]:

  • The Piperidine Ring: The basic nitrogen atom mimics the protonated state of the natural histone H3 lysine 4 (H3K4) substrate, anchoring the molecule within the catalytic pocket via critical hydrogen bonds.

  • The Pyridine Core: Provides a rigid vector for the 5-methyl group to occupy adjacent hydrophobic sub-pockets, enhancing binding affinity and selectivity over related monoamine oxidases (MAO-A/B)[2].

  • The 3-Yloxy Linker: The ether linkage grants the necessary conformational flexibility to navigate the narrow active site channel of target enzymes while maintaining optimal vector geometry.

This application note details the optimized HTS workflows, mechanistic rationales, and self-validating protocols required to screen libraries derived from 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Mechanistic Workflow & Assay Design

To identify bona fide target modulators and eliminate false positives, a robust HTS campaign must employ a cascading assay design. We utilize a primary biochemical screen followed by an orthogonal cell-based secondary screen.

HTS_Workflow A Library Synthesis (Piperidine Scaffold) B Primary HTS (TR-FRET Assay) A->B C Hit Triage (Counter-Screening) B->C D Secondary Assay (Cell-Based HCS) C->D F False Positives (Assay Interference) C->F Discard E Lead Optimization (SAR Profiling) D->E

Caption: HTS Workflow for 5-Methyl-2-(piperidin-3-yloxy)pyridine derivatives.

The Causality Behind TR-FRET

For the primary biochemical screen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. HTS libraries often contain compounds that exhibit auto-fluorescence, which can artificially inflate or quench signals in standard fluorescence intensity (FI) assays[3]. TR-FRET circumvents this by inserting a microsecond time delay between the excitation of the donor fluorophore (e.g., Europium) and the emission detection of the acceptor[4]. This delay allows short-lived background fluorescence to decay to baseline, ensuring that the detected signal is a true representation of the biomolecular interaction.

LSD1_Pathway H3K4 Histone H3K4me2 (Active Transcription) H3K4_un Histone H3K4me0 (Gene Repression) H3K4->H3K4_un Demethylation LSD1 LSD1 / CoREST Complex (Demethylase Enzyme) LSD1->H3K4 Binds Inhibitor 5-Methyl-2-(piperidin-3-yloxy)pyridine Derivatives Inhibitor->LSD1 Competitive Inhibition

Caption: Mechanism of LSD1 inhibition by piperidine-pyridine ether derivatives.

Experimental Protocols

Protocol 1: Primary TR-FRET Biochemical Assay for LSD1

This protocol is a self-validating system: it includes strict Min/Max controls to calculate the Z'-factor, ensuring day-to-day assay reliability.

Materials:

  • Recombinant human LSD1/CoREST complex.

  • Biotinylated H3K4me2 peptide substrate.

  • Europium-labeled anti-H3K4me2 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1% BSA). Dilute LSD1/CoREST to a working concentration of 2 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 5-Methyl-2-(piperidin-3-yloxy)pyridine library compounds (in 100% DMSO) into the 384-well plate. Causality: Acoustic dispensing eliminates tip carryover and minimizes DMSO concentration (final 0.5%), preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 5 µL of the LSD1/CoREST solution to the wells. Incubate at room temperature (RT) for 30 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of the Biotin-H3K4me2 substrate (final concentration 20 nM). Incubate for 60 minutes at RT.

  • Detection Mixture: Stop the reaction by adding 10 µL of detection buffer containing the Eu-anti-H3K4me2 antibody (1 nM) and Streptavidin-XL665 (20 nM). Incubate in the dark for 1 hour.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using DMSO-only (Max signal) and no-enzyme (Min signal) controls. A Z'-factor > 0.6 validates the assay plate.

Protocol 2: Secondary Cell-Based High-Content Screening (HCS)

Biochemical hits must be validated in living cells to confirm membrane permeability and target engagement in a physiological environment[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 leukemia cells (which are highly sensitive to LSD1 inhibition) at 5,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add hit compounds from Protocol 1 at varying concentrations (dose-response from 10 µM to 0.1 nM). Incubate for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA for 1 hour. Incubate with primary anti-H3K4me2 antibody (1:500) overnight at 4°C. Wash and apply Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour at RT.

  • Imaging & Analysis: Image plates using an automated High-Content Imaging System. Quantify the nuclear intensity of H3K4me2 (normalized to Hoechst). Effective LSD1 inhibitors will show a dose-dependent increase in H3K4me2 signal[2].

Data Presentation & Hit Triage

Quantitative HTS data must be strictly triaged to identify compounds with high potency and a wide therapeutic window. The table below represents typical validation data for optimized derivatives of the 5-Methyl-2-(piperidin-3-yloxy)pyridine scaffold.

Compound IDPrimary TR-FRET IC₅₀ (nM)MAO-A Counter-Screen IC₅₀ (nM)Cellular H3K4me2 EC₅₀ (nM)Selectivity Index (MAO-A / LSD1)
Scaffold-01 45> 10,000310> 222
Scaffold-02 120> 10,000850> 83
Scaffold-03 294,800280165
Control (Tranylcypromine) 1,5002,000> 5,0001.3

Note: Scaffold-03 demonstrates exceptional biochemical potency (29 nM) and cellular target engagement (280 nM), validating the 3-(piperidin-4-ylmethoxy)pyridine structural class as potent epigenetic modulators[2].

References

  • [1] Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. Benchchem. Available at:

  • [2] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. NIH PMC. Available at:

  • [4] Assay Guidance Manual - Principles of TR-FRET. NCBI Bookshelf. Available at:

  • [3] Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at:

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Preclinical Formulation Strategies for 5-Methyl-2-(piperidin-3-yloxy)pyridine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical evaluation requires robust formulation strategies. 5-Methyl-2-(piperidin-3-yloxy)pyridine is a basic N-heterocyclic compound characterized by a pyridine ring linked via an ether bridge to a piperidine moiety.

From a physicochemical perspective, this compound possesses two distinct ionizable centers: the pyridine nitrogen (estimated pKa ~5.0–6.0) and the secondary amine of the piperidine ring (estimated pKa ~9.0–10.0). Because of these basic centers, the compound exhibits highly pH-dependent solubility [4]. It will be highly soluble in acidic environments (e.g., the gastric lumen or low-pH vehicles) due to protonation, but it faces a severe risk of precipitation in neutral environments (e.g., intestinal fluid or systemic circulation at pH 7.4) as it reverts to its less soluble free-base form.

As an Application Scientist, the goal is to design formulations that bypass these physicochemical liabilities to ensure accurate pharmacokinetic (PK), efficacy, and toxicology profiling. This guide details the causality behind vehicle selection and provides self-validating protocols for both Intravenous (IV) and Oral (PO) administration.

Formulation Strategy & Causality

Intravenous (IV) Formulation: Overcoming Precipitation

For IV administration, the formulation must be a sterile, isotonic solution that does not precipitate upon injection into the bloodstream. Relying solely on a low-pH buffer (e.g., pH 3.0) to solubilize 5-Methyl-2-(piperidin-3-yloxy)pyridine is dangerous; upon mixing with blood (pH 7.4), the drug will rapidly deprotonate and precipitate, leading to phlebitis, emboli, and erratic PK data [2].

The Solution: Complexation using Cyclodextrins. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), we can encapsulate the lipophilic ether/pyridine core of the molecule. This maintains the drug in solution at physiological pH without requiring extreme acidity or high concentrations of organic co-solvents, which are often poorly tolerated in rodents [3].

Oral (PO) Formulation: Managing High-Dose Toxicity Studies

For oral dosing, particularly in dose-escalation toxicology studies, the required concentration often exceeds the thermodynamic solubility of the compound. While co-solvents (like PEG400 or Propylene Glycol) can be used for low-dose PK studies, they cause gastrointestinal irritation and osmotic diarrhea at high volumes [1].

The Solution: Aqueous Suspensions. Formulating the compound as a homogenous suspension in a structured vehicle—such as 0.5% Methylcellulose (MC) with 0.1% Tween 80—allows for high-dose administration. The Tween 80 acts as a wetting agent to prevent particle agglomeration, while the MC increases viscosity to prevent rapid sedimentation, ensuring dose uniformity [2].

FormulationTree Start 5-Methyl-2-(piperidin-3-yloxy)pyridine (Basic N-Heterocycle) Solubility Kinetic Solubility & pH Profiling Start->Solubility IV_Route Intravenous (IV) Formulation Solubility->IV_Route PO_Route Oral (PO) Formulation Solubility->PO_Route IV_Low Low Dose (<5 mg/kg) 10% PEG400 / 90% Buffer IV_Route->IV_Low Soluble at pH 6-7 IV_High High Dose (>5 mg/kg) 20% HP-β-CD in Saline IV_Route->IV_High Poorly Soluble PO_Sol Low Dose PK Solution (pH 3-4 Buffer) PO_Route->PO_Sol Dose < 10 mg/kg PO_Susp High Dose Tox 0.5% MC / 0.1% Tween 80 PO_Route->PO_Susp Dose > 10 mg/kg

Fig 1. Preclinical formulation decision tree for basic N-heterocycles.

Quantitative Data: Vehicle Selection & Tolerability

When selecting excipients, adherence to maximum tolerable volumes in preclinical species is critical to ensure that observed toxicities are drug-related, not vehicle-related [1].

Table 1: Recommended Excipient Limits for Preclinical Species

Excipient / VehicleRouteMax Volume (Mouse)Max Volume (Rat)Primary Mechanism of Solubilization
0.5% MC / 0.1% Tween 80 PO10 mL/kg10 mL/kgWetting & Viscosity modification (Suspension)
20% HP-β-CD IV5 mL/kg5 mL/kgHydrophobic inclusion complexation
PEG 400 IV / PO20% (IV) / 50% (PO)20% (IV) / 50% (PO)Co-solvent (Dielectric constant reduction)
Propylene Glycol (PG) IV20%20%Co-solvent
0.1 N HCl (pH ~1.0) PO10 mL/kg10 mL/kgIn situ salt formation / Ionization

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps (e.g., visual inspection, pH verification, and HPLC quantification) ensure that the formulation is stable and accurate before dosing.

Protocol 1: Preparation of a 10 mg/mL IV Solution (20% HP-β-CD)

Objective: Formulate a clear, sterile solution suitable for IV bolus injection.

  • Vehicle Preparation: Weigh 20.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 80 mL of sterile Water for Injection (WFI). Stir until completely clear. Adjust volume to 100 mL with WFI.

  • API Addition: Weigh exactly 100 mg of 5-Methyl-2-(piperidin-3-yloxy)pyridine (free base or HCl salt).

  • Solubilization: Add 8 mL of the 20% HP-β-CD vehicle to the API.

  • pH Adjustment (Critical Step): Check the pH. If using the free base, the pH may be alkaline. Slowly add 0.1 N HCl dropwise while stirring until the pH reaches 5.5 – 6.0. Causality: This pH ensures partial ionization to aid initial dissolution, while the cyclodextrin encapsulates the molecule to prevent precipitation when the pH later rises in the blood.

  • Volume Adjustment: Once the solution is completely clear and visually free of particulates, QS (quantity sufficient) to exactly 10.0 mL using the 20% HP-β-CD vehicle.

  • Sterile Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter into a sterile vial.

    • Self-Validation: Take a 10 µL aliquot, dilute 1:100 in mobile phase, and analyze via HPLC-UV against a standard curve to confirm the concentration is exactly 10 mg/mL (accounting for any API loss to the filter).

Protocol 2: Preparation of a 50 mg/mL PO Suspension

Objective: Formulate a homogenous, easily resuspendable vehicle for high-dose oral gavage.

  • Vehicle Preparation: Heat 50 mL of purified water to 80°C. Disperse 0.5 g of Methylcellulose (MC, 400 cps) into the hot water with vigorous stirring. Remove from heat, add 40 mL of ice-cold water, and stir until the polymer fully hydrates and the solution clears. Add 0.1 g (approx. 100 µL) of Tween 80. QS to 100 mL with water.

  • API Wetting: Weigh 500 mg of 5-Methyl-2-(piperidin-3-yloxy)pyridine into a mortar. Add 0.5 mL of the MC/Tween vehicle.

  • Levigation: Triturate the powder and vehicle with a pestle to form a smooth, uniform paste. Causality: This mechanical shearing breaks up agglomerates and ensures the Tween 80 fully coats the hydrophobic surfaces of the drug particles, preventing them from floating or clumping.

  • Dilution: Gradually add the remaining vehicle in 1 mL increments while continuously mixing, until the suspension is pourable.

  • Final Volume: Transfer to a graduated cylinder. Use a small amount of vehicle to rinse the mortar, adding the wash to the cylinder. QS to exactly 10.0 mL.

  • Validation: Stir magnetically for 10 minutes. Stop stirring and observe for 5 minutes. The suspension should remain uniform without rapid settling.

Pharmacokinetic Absorption Dynamics

Understanding how these formulations behave in vivo is crucial for interpreting PK data. The diagram below illustrates the divergent solubilization pathways of the PO suspension versus the IV cyclodextrin complex.

PK_Pathway PO_Dose PO Administration (0.5% MC Suspension) Stomach Stomach (pH 1.5) Rapid Ionization & Dissolution PO_Dose->Stomach Intestine Intestine (pH 6.5) Equilibrium & Potential Precipitation Stomach->Intestine Gastric Emptying Absorption Epithelial Permeation (Unionized Free Base) Intestine->Absorption Lipophilic Partitioning Blood Systemic Circulation (Target Exposure) Absorption->Blood Hepatic Portal Vein IV_Dose IV Administration (HP-β-CD Complex) Dissociation Rapid Complex Dissociation in Plasma IV_Dose->Dissociation Dissociation->Blood Direct Systemic Entry

Fig 2. Absorption and solubilization pathways for PO and IV administration.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Available at:[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available at:[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed.). Academic Press. Available at:[Link]

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the multi-step synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format, along with detailed troubleshooting protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 5-Methyl-2-(piperidin-3-yloxy)pyridine?

There are two principal and well-established methods for the synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine: the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkali salt of 3-hydroxypiperidine with a 2-halo-5-methylpyridine (e.g., 2-chloro- or 2-bromo-5-methylpyridine). This reaction proceeds via an SN2 mechanism.[1][2][3][4]

  • Mitsunobu Reaction: This reaction allows for the formation of the ether linkage by reacting 2-hydroxy-5-methylpyridine with 3-hydroxypiperidine in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6][7][8][9][10][11]

The choice between these routes often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Q2: Is it necessary to protect the piperidine nitrogen during the synthesis?

Yes, it is highly recommended to use a protecting group for the piperidine nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group. The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the ether formation step, leading to undesired N-arylation side products. The Boc group is stable under the basic conditions of the Williamson synthesis and the neutral conditions of the Mitsunobu reaction. It can be readily removed in the final step under acidic conditions.[12]

Q3: Which starting material for the piperidine moiety is preferable: racemic or enantiomerically pure 3-hydroxypiperidine?

The choice between racemic and enantiopure 3-hydroxypiperidine depends entirely on the final application of the target molecule.[13] If a specific stereoisomer of 5-Methyl-2-(piperidin-3-yloxy)pyridine is required for pharmacological studies, then starting with the corresponding enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine is essential.[14] If a racemic mixture is acceptable, then the less expensive racemic 3-hydroxypiperidine can be used.

Troubleshooting Guide: Williamson Ether Synthesis Route

This route typically involves the reaction of N-Boc-3-hydroxypiperidine with 2-chloro-5-methylpyridine or 2-bromo-5-methylpyridine in the presence of a strong base.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Alkoxide Alkoxide N-Boc-3-hydroxypiperidine->Alkoxide + Base Base (e.g., NaH) Base (e.g., NaH) N-Boc protected product N-Boc protected product Alkoxide->N-Boc protected product + 2-halo-5-methylpyridine 2-halo-5-methylpyridine 2-halo-5-methylpyridine Final Product Final Product N-Boc protected product->Final Product + Acid Acid (e.g., TFA, HCl) Acid (e.g., TFA, HCl)

Caption: Workflow for the Williamson Ether Synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Problem 1: Low or No Conversion to the Desired Ether
Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficiently strong base Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).The pKa of the hydroxyl group of an alcohol is typically around 16-18. A strong base is required to fully deprotonate the alcohol to form the more nucleophilic alkoxide.
Poor quality of the base Use freshly opened or properly stored sodium hydride. If using NaH, wash it with dry hexanes to remove the mineral oil it is often dispersed in.Sodium hydride is highly reactive with moisture and can be deactivated upon exposure to air, reducing its effectiveness.
Low reaction temperature Increase the reaction temperature. The reaction is often performed in a high-boiling solvent like DMF or DMSO at temperatures ranging from 80 °C to 120 °C.The SN2 reaction rate is temperature-dependent. Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor leaving group on the pyridine ring If using 2-chloro-5-methylpyridine, consider switching to 2-bromo-5-methylpyridine.Bromide is a better leaving group than chloride, which can increase the rate of the SN2 reaction.

Experimental Protocol: Optimizing the Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-bromo-5-methylpyridine (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Mitsunobu Reaction Route

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis. It proceeds with an inversion of stereochemistry at the alcohol carbon.[7][8]

Mitsunobu_Reaction cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Alcohol Activation cluster_2 Step 3: Nucleophilic Attack PPh3 PPh3 Betaine Intermediate Betaine Intermediate PPh3->Betaine Intermediate + DEAD/DIAD DEAD/DIAD DEAD/DIAD Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine Intermediate->Alkoxyphosphonium salt + N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc protected product N-Boc protected product Alkoxyphosphonium salt->N-Boc protected product + 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine

Caption: Simplified workflow of the Mitsunobu Reaction for ether formation.

Problem 2: Formation of a Significant Amount of an Alkylated Hydrazine By-product
Potential Cause Troubleshooting Recommendation Scientific Rationale
Low acidity of the nucleophile The pKa of 2-hydroxy-5-methylpyridine may be too high, leading to the deprotonated azodicarboxylate acting as a competing nucleophile.If the nucleophile is not acidic enough (pKa > 13), the betaine intermediate formed from triphenylphosphine and DEAD/DIAD may not be efficiently protonated. The resulting hydrazo anion can then attack the activated alcohol, leading to the formation of an alkylated hydrazine derivative.[10]
Sub-optimal reagent choice Consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD or DIAD.ADDP can be more effective for less acidic nucleophiles as the intermediate formed is a stronger base, facilitating the deprotonation of the nucleophile.

Experimental Protocol: Modified Mitsunobu Reaction for Pyridine Ethers

  • To a solution of 2-hydroxy-5-methylpyridine (1.0 eq), N-Boc-3-hydroxypiperidine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M), add a solution of ADDP (1.5 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced ADDP by-products.

Problem 3: Difficulty in Removing Triphenylphosphine Oxide By-product
Potential Cause Troubleshooting Recommendation Scientific Rationale
High polarity and crystallinity of triphenylphosphine oxide 1. Crystallization: After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold non-polar solvent. 2. Polymer-supported triphenylphosphine: Use polymer-supported triphenylphosphine (PS-PPh3).Triphenylphosphine oxide is often a crystalline solid with limited solubility in non-polar solvents, allowing for its removal by precipitation and filtration. Using a polymer-supported reagent allows for the easy removal of the phosphine oxide by simple filtration after the reaction.

N-Boc Deprotection: The Final Step

The final step in the synthesis is the removal of the Boc protecting group to yield the free base of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Problem 4: Incomplete Deprotection or Formation of Side Products
Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficient acid strength or stoichiometry Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in a solvent like dioxane or ethanol. Ensure at least a stoichiometric amount of acid is used, and often an excess is required for rapid and complete reaction.[15]The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. Strong acids are necessary to efficiently protonate the carbamate oxygen and initiate the cleavage.[15]
High reaction temperature Perform the deprotection at room temperature or 0 °C.While some methods use elevated temperatures, these can sometimes lead to side reactions, especially with sensitive functional groups.[16] For most substrates, room temperature is sufficient.
Solvent choice Use a solvent that dissolves the starting material well and is compatible with the acidic conditions. DCM is a common choice for TFA deprotection, while ethereal or alcoholic solvents are used for HCl.Proper solvation ensures that the reaction proceeds homogeneously and efficiently.

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected 5-Methyl-2-(piperidin-3-yloxy)pyridine (1.0 eq) in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product. The product can be further purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography if necessary.

References

  • Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025). Vertex AI Search.
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. (2014). Beilstein Journals.
  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. (2010). The Journal of Organic Chemistry - ACS Publications.
  • Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. (2024). Books.
  • Mitsunobu Reaction. (2019). organic-chemistry.org.
  • A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxypiperidine. (n.d.). Benchchem.
  • Synthesis of functionalized 3-hydroxypiperidines. (n.d.). ResearchGate.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2012). ACS Publications.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Tutor.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (n.d.). Scirp.org.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). PMC.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2026). ResearchGate.
  • 5-METHYL-3-(2-PYRROLIDINYL)PYRIDINE synthesis. (n.d.). chemicalbook.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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  • 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses Procedure.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. (n.d.). ResearchGate.
  • EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. (n.d.). Google Patents.
  • Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. (n.d.). Academia.edu.
  • 5-MEthyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride. (n.d.). ChemScene.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. (2005). PubMed.
  • Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • European Journal of Medicinal Chemistry. (n.d.). UPCommons.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC.
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  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2025). MDPI.

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Strategies to minimize degradation of 5-Methyl-2-(piperidin-3-yloxy)pyridine during storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the structural integrity of your chemical library is the foundation of reproducible biological and analytical assays. 5-Methyl-2-(piperidin-3-yloxy)pyridine is a bifunctional heterocycle containing both a substituted pyridine and a piperidine ring connected via an ether linkage. While highly valuable in drug discovery, its unique structural features make it susceptible to specific degradation pathways if not handled correctly.

This guide provides field-proven insights into the causality of its degradation, troubleshooting steps for common issues, and self-validating protocols to ensure long-term stability.

Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, we must first understand the mechanistic vulnerabilities of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

  • Oxidative Degradation of the Piperidine Ring: The secondary amine and the adjacent α -carbons in the piperidine ring are highly susceptible to oxidation. Exposure to atmospheric oxygen leads to the formation of N-oxides and piperidinones. This process is accelerated by ambient UV light (photo-oxidation via free radicals) and trace transition metals (1).

  • Thermal C-N Bond Cleavage: At elevated temperatures, the thermal energy can overcome the activation barrier for C-N bond cleavage within the piperidine ring. This results in ring-opening, generating smaller, volatile alkyl amines and alkenes (2).

  • Hydrolytic Ether Cleavage: The 2-pyridyl ether linkage can undergo slow hydrolysis in the presence of ambient moisture, especially under slightly acidic or basic conditions, yielding 5-methylpyridin-2(1H)-one and piperidin-3-ol.

DegradationPathways Parent 5-Methyl-2-(piperidin-3-yloxy)pyridine (Parent Compound) Oxidation Oxidative Degradation (O₂, UV Light, Metals) Parent->Oxidation Atmospheric Exposure Hydrolysis Hydrolytic Cleavage (H₂O, pH Extremes) Parent->Hydrolysis Moisture Ingress Thermal Thermal Degradation (T > 40°C) Parent->Thermal Improper Storage NOxide N-Oxides & Piperidinones Oxidation->NOxide Radical Mechanism Cleavage 5-Methylpyridin-2-one + Piperidin-3-ol Hydrolysis->Cleavage Ether Scission RingOpen Ring-Opened Alkyl Amines Thermal->RingOpen C-N Bond Cleavage

Logical relationship of 5-Methyl-2-(piperidin-3-yloxy)pyridine degradation pathways.

Quantitative Stability & Troubleshooting Guide

Understanding the timeline of degradation allows researchers to plan their assays accordingly. Below is the quantitative stability matrix for piperidine derivatives based on industry standards (3).

Quantitative Storage Stability Matrix
Storage ConditionTemperatureExpected Shelf LifePrimary Degradation Risk
Optimal (Inert, Desiccated) -20°C> 3 - 5 YearsNegligible
Standard Refrigeration 2-8°C1 - 2 YearsSlow oxidation / Hydrolysis
Room Temperature (Dark) 20-25°C< 6 MonthsOxidation / Thermal cleavage
Room Temperature (Light) 20-25°C< 1 MonthRapid photo-oxidation
Symptom-Based Troubleshooting
Observed SymptomMechanistic CauseRecommended Solution
Color change to yellow/brown Photo-oxidation or thermal degradation of the piperidine moiety.Discard heavily discolored batches. Store future batches in amber vials at 2-8°C.
Unexpected polar peaks on HPLC Formation of N-oxides or piperidinones (which elute earlier than the parent).Purge headspace with Argon/N₂. Consider adding antioxidants (e.g., BHT) to stock solutions.
Loss of assay potency over time Hydrolysis of the ether linkage due to moisture ingress.Use desiccants in secondary storage containers; ensure PTFE-lined caps are tightly sealed.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To prevent degradation, we utilize a self-validating workflow for aliquoting and storing 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Aliquoting minimizes this exposure, while Argon purging displaces reactive atmospheric oxygen.

Protocol: Inert Aliquoting and Long-Term Storage
  • Thermal Equilibration: Remove the bulk compound from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes) before opening. Why: Opening cold containers causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolytic cleavage.

  • Aliquoting: In a glove box or under a steady stream of dry Nitrogen, transfer single-use quantities (e.g., 5-10 mg) into pre-dried, amber glass vials. Why: Amber glass blocks UV light, preventing radical-initiated photo-oxidation.

  • Inert Gas Purging: Gently blow Argon (preferred, as it is heavier than air) or Nitrogen into the vial headspace for 5-10 seconds to displace oxygen.

  • Sealing: Immediately seal the vials using caps equipped with PTFE (Teflon) septa. Why: PTFE provides an impermeable barrier to moisture and oxygen, vastly outperforming standard silicone septa.

  • Storage: Place the sealed vials in a secondary container with a color-indicating desiccant (e.g., Drierite). Store at 2-8°C for short-term use or -20°C for long-term archiving.

  • Validation Step: Run a baseline HPLC-UV/MS on one aliquot immediately after preparation. Compare future aliquots against this baseline chromatogram to validate storage integrity. An increase in early-eluting peaks serves as an early warning of N-oxide formation.

StorageWorkflow Start 1. Receipt & Equilibration (Desiccator to RT) Aliquot 2. Aliquot into Amber Vials (Minimize freeze-thaw) Start->Aliquot Purge 3. Purge with Argon/N₂ (Displace O₂) Aliquot->Purge Seal 4. Seal with PTFE Caps (Block moisture/O₂) Purge->Seal Store 5. Store at 2-8°C or -20°C (Secondary desiccation) Seal->Store

Step-by-step workflow for the optimal storage of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected early-eluting peaks in my LC-MS analysis. What is happening? A1: Early-eluting (more polar) peaks are classic indicators of piperidine ring oxidation. The secondary nitrogen atom reacts with atmospheric oxygen to form N-oxides, or the α -carbon oxidizes to form a piperidinone. To troubleshoot, review your storage conditions: ensure the compound is rigorously protected from light and air, and consider purging your LC-MS autosampler vials with an inert gas.

Q2: Can I store 5-Methyl-2-(piperidin-3-yloxy)pyridine in aqueous stock solutions? A2: It is highly discouraged for long-term storage. Aqueous environments promote the hydrolytic cleavage of the 2-pyridyl ether bond and facilitate oxidative degradation. If an aqueous solution is necessary for a biological assay, prepare it fresh daily. For stock solutions, use anhydrous, degassed DMSO or DMF, and store at -20°C.

Q3: Does the physical form (free base vs. hydrochloride salt) affect stability? A3: Yes. The hydrochloride salt of 5-Methyl-2-(piperidin-3-yloxy)pyridine is generally much more stable against oxidation than the free base. Protonation of the piperidine nitrogen reduces its electron density, making it significantly less susceptible to electrophilic attack by oxygen or oxidizing agents. If your synthetic route requires the free base, stringent inert storage is absolutely critical.

Q4: At what temperature does thermal degradation become a significant risk? A4: While piperidine derivatives are relatively stable at room temperature, temperatures exceeding 37-40°C can accelerate both oxidation and thermal C-N bond cleavage. In industrial or rigorous laboratory settings, maintaining the compound strictly below 8°C is the standard preventative measure to ensure multi-year stability.

References

  • Title: Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: BenchChem URL
  • Title: Under what conditions does piperidine decompose?
  • Title: What are the storage stability of Piperidine Series compounds over time?

Sources

Technical Support Center: Advanced Purification of 5-Methyl-2-(piperidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and extraction challenges associated with 5-Methyl-2-(piperidin-3-yloxy)pyridine .

Because this molecule contains both a pyridine ring and a highly basic secondary amine within its piperidine moiety, it is highly polar and prone to severe secondary interactions during purification. It is frequently isolated as a highly water-soluble1[1]. The troubleshooting guides, validated protocols, and mechanistic explanations below will help you achieve high-purity isolation with maximum recovery.

Troubleshooting Normal Phase Chromatography (Silica Gel)

Q: Why does 5-Methyl-2-(piperidin-3-yloxy)pyridine streak severely on standard bare silica gel, even when using highly polar solvent mixtures like DCM/MeOH? A: The root cause is an acid-base ionic interaction. The secondary amine in the piperidine ring is strongly basic (pKa ~10.4). Bare silica gel is covered in weakly acidic silanol groups (Si-OH, pKa ~4.5). When the basic nitrogen encounters these acidic sites, it protonates and forms a strong ionic bond with the deprotonated silanol ( Si−O− ). This ion-exchange mechanism overrides standard hydrophobic/polar partitioning, leading to2[2].

Q: How can I modify my mobile phase to prevent this tailing on bare silica? A: You must introduce a competing basic modifier to the mobile phase. Adding 1–5% Triethylamine (TEA) or 1–2% concentrated ammonium hydroxide to your eluent2[2]. The TEA saturates the silica's active binding sites, allowing your target molecule to elute based on its inherent polarity rather than getting trapped by ionic bonds.

Q: Is there a stationary phase alternative that avoids the need for foul-smelling modifiers like TEA? A: Yes. Amine-functionalized silica (e.g., aminopropyl-bonded silica) is the gold standard for this class of compounds. In these columns, the silica surface is chemically bonded with amine groups, which3[3]. This allows you to run simple, modifier-free gradients (like Hexane/Ethyl Acetate) while maintaining sharp peak shapes.

Optimizing Reversed-Phase HPLC & LC-MS

Q: When analyzing the crude mixture via RP-HPLC using 0.1% Formic Acid, the product elutes in the void volume. How do I increase retention? A: In acidic mobile phases (pH 2–3), the piperidine nitrogen is fully protonated, making the molecule highly polar and hydrophilic. Because the primary mechanism of RP-HPLC is hydrophobic interaction, this charged state causes the molecule to elute immediately. Furthermore,4[4], causing any retained fraction to tail. To fix this, shift the mobile phase pH above the molecule's pKa (to ~pH 10.5) to deprotonate the amine, restoring its hydrophobicity and drastically increasing retention on a C18 column.

Q: What is the best high-pH buffer that is also compatible with LC-MS fraction identification? A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) adjusted to pH 10.0 is highly recommended. It is a volatile buffer that acts as an5[5]. Unlike non-volatile phosphate buffers, it provides a 6[6] in the mass spectrometer.

Quantitative Data: RP-HPLC Buffer Selection

The following table summarizes the causal effects of various mobile phase additives on the retention and peak shape of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Mobile Phase AdditiveWorking pH RangeVolatility / MS CompatibilityAnalyte State (Piperidine)Chromatographic Effect
0.1% TFA 1.5 – 2.0Moderate (Ion suppression)Fully Protonated (+)Poor retention; acts as a weak ion-pairing agent.
0.1% Formic Acid 2.5 – 3.0High (Excellent for MS)Fully Protonated (+)Elutes in void volume; severe tailing on residual silanols.
10 mM Ammonium Acetate 3.8 – 5.8High (Excellent for MS)Fully Protonated (+)Poor retention; inadequate buffering capacity for strong bases.
10 mM Ammonium Bicarbonate 8.8 – 10.5High (Excellent for MS)Neutral / Deprotonated (0)Optimal. Strong hydrophobic retention; sharp peak shapes.

Validated Experimental Protocols

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

Use this protocol to isolate the free base from crude reaction mixtures without using TEA.

  • Column Preparation: Select an amine-functionalized flash column (e.g., Biotage KP-NH). Use a conservative sample-to-silica loading ratio of 1:50 due to the molecule's polarity.

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 5-Methyl-2-(piperidin-3-yloxy)pyridine free base in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite.

  • Elution Gradient: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV.

  • Self-Validation System: Spot the collected fractions on a standard silica TLC plate. Develop the plate using 10% MeOH in DCM with 1% TEA. Stain the plate with Ninhydrin solution and apply heat; the secondary piperidine amine will validate its presence by appearing as a distinct purple/pink spot.

Protocol B: High-pH Preparative RP-HPLC

Use this protocol for high-purity isolation (>99%) utilizing mass-directed auto-purification.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column Selection: You must use a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge or Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Buffer A and Buffer B. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Execution: Initiate flow at 5% B, holding for 2 minutes to elute highly polar salts. Ramp to 60% B over 15 minutes.

  • Self-Validation System: Monitor UV absorbance at 254 nm (targeting the pyridine ring chromophore). Set the mass spectrometer to trigger fraction collection at m/z [M+H]+ = 193.1 (Calculated exact mass: 192.13).

Process Visualizations

Workflow Step1 Aqueous HCl Mixture (Target as Dihydrochloride Salt) Step2 Wash with EtOAc (Removes Neutral Impurities) Step1->Step2 Step3 Basify to pH > 12 (using 2M NaOH) Step2->Step3 Step4 Extract with DCM (Target partitions as Free Base) Step3->Step4 Step5 Dry over Na2SO4 & Concentrate (Pure Free Base) Step4->Step5

Caption: Liquid-liquid extraction workflow for isolating the free base of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

HPLC_Mechanism Start Select RP-HPLC Buffer for Basic Piperidine Amine Acidic Low pH (e.g., 0.1% Formic Acid) Amine is Protonated (+) Start->Acidic Basic High pH (e.g., 10mM NH4HCO3) Amine is Neutral (0) Start->Basic Outcome1 Poor Retention & Severe Silanol Tailing Acidic->Outcome1 Outcome2 Strong Hydrophobic Retention & Sharp Peak Shape Basic->Outcome2

Caption: Mechanistic decision tree for selecting RP-HPLC buffers to optimize retention of basic amines.

References

  • Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem. 2

  • Biotage. "Is there an easy way to purify organic amines?" Biotage. 3

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. 4

  • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Element Lab Solutions. 6

  • PubMed. "Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH." J Chromatogr A. 5

  • ChemSrc. "5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride." ChemSrc. 1

Sources

How to address solubility issues of 5-Methyl-2-(piperidin-3-yloxy)pyridine for in-vivo studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formulating basic amines for in vivo efficacy and pharmacokinetic (PK) studies is a frequent bottleneck in drug development. This guide is specifically engineered to troubleshoot and resolve solubility and precipitation issues associated with 5-Methyl-2-(piperidin-3-yloxy)pyridine .

Below, we decode the physicochemical causality behind your formulation failures, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your in vivo dosing vehicles are safe, stable, and reproducible.

Molecular Diagnostics: Why is this compound difficult to formulate?

To solve a solubility issue, we must first understand the molecular mechanics of the active pharmaceutical ingredient (API). 5-Methyl-2-(piperidin-3-yloxy)pyridine contains two distinct ionizable centers:

  • The Piperidine Ring (Secondary Amine): Highly basic, with a conjugate acid pKa of approximately 10.5–11.0[1].

  • The Pyridine Ring: Weakly basic, with a conjugate acid pKa of approximately 5.0–5.5[2].

The Causality of Precipitation: If you are working with the free base form of this compound, it is highly lipophilic and possesses a strong crystal lattice. When you dissolve the free base in a polar aprotic solvent like DMSO and subsequently dilute it into a neutral aqueous buffer (like PBS at pH 7.4), you induce solvent-shift precipitation [3]. The sudden increase in the dielectric constant of the medium forces the lipophilic methyl-pyridine core to aggregate and crash out of solution faster than the piperidine nitrogen can become fully protonated and solvated by the buffer.

Troubleshooting FAQs

Q: Why does my compound crash out immediately when I dilute my DMSO stock with PBS? A: This is a classic solvent-shift nucleation event. DMSO is an excellent hydrogen-bond acceptor that seamlessly solvates the lipophilic free base. When introduced to PBS, the DMSO rapidly diffuses into the bulk water, leaving the highly lipophilic API stranded without a solvation shell. Solution: You must create a thermodynamic gradient. Instead of jumping directly from DMSO to water, use a transition co-solvent (like PEG400) and a micellar surfactant (like Tween 80) to shield the lipophilic core during aqueous dilution[4].

Q: Should I purchase the free base or the hydrochloride (HCl) salt for my in vivo studies? A: Always default to the HCl salt (5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, MW: 228.72) for in vivo dosing if aqueous solubility is your primary bottleneck[5]. The HCl salt pre-protonates the piperidine nitrogen. This drastically lowers the thermodynamic energy required to break the crystal lattice in water, bypassing the need for high concentrations of harsh organic solvents[6].

Q: I need to dose Intravenously (IV). What is the safest vehicle that guarantees a clear solution? A: For IV administration, particulate matter is lethal due to the risk of pulmonary capillary blockade. You must achieve a true, optically clear solution. A standard, well-tolerated IV vehicle for lipophilic amines is the "10/40/5/45" rule: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline[4],[7].

Q: My oral (PO) formulation is a cloudy suspension. Will this ruin my PK data? A: No. For oral gavage, a uniform microsuspension is widely accepted and often preferred over heavy co-solvent mixtures, which can artificially alter gastrointestinal transit times or cause osmotic diarrhea[8]. As long as the suspension is homogenized to a particle size of <5 µm using a suspending agent (e.g., 0.5% Methylcellulose), dissolution in the acidic environment of the stomach will drive systemic absorption.

Formulation Decision Workflow

Use the following logical workflow to determine the optimal formulation strategy based on your required route of administration.

FormulationDecisionTree Start 5-Methyl-2-(piperidin-3-yloxy)pyridine Solubility Optimization Route Determine Dosing Route Start->Route IV Intravenous (IV) / IP Requires Clear Solution Route->IV IV / IP PO Oral (PO) Gavage Suspension Acceptable? Route->PO PO Salt 1. pH Adjust / Salt Formation (e.g., HCl salt at pH 4.5) IV->Salt 1st Line Cosolvent 2. Co-solvent System (10% DMSO / 40% PEG400 / 5% Tween 80) IV->Cosolvent 2nd Line Cyclo 3. Complexation (20% SBE-β-CD in Saline) IV->Cyclo 3rd Line PO->Cosolvent No (Need Solution) Suspension Microsuspension (0.5% CMC + 0.1% Tween 80) PO->Suspension Yes

Figure 1: Decision tree for selecting in vivo formulation strategies for basic amine compounds.

Step-by-Step Experimental Methodologies

Protocol A: The Co-Solvent Gradient (IV / IP / PO)

This protocol utilizes a thermodynamic step-down approach to prevent the lipophilic core of the molecule from nucleating during aqueous dilution[4],[7].

  • Weigh API: Weigh the required mass of 5-Methyl-2-(piperidin-3-yloxy)pyridine into a sterile glass vial.

  • Primary Solvation: Add 10% (v/v) DMSO. Sonicate for 2–3 minutes until a completely clear solution is achieved. Causality: DMSO disrupts the crystal lattice of the API.

  • Transition Shielding: Add 40% (v/v) PEG400. Vortex thoroughly for 30 seconds. Causality: PEG400 acts as a miscible transition solvent, bridging the polarity gap between DMSO and water.

  • Micellar Encapsulation: Add 5% (v/v) Tween 80. Vortex gently to avoid excessive foaming. Causality: Tween 80 forms micelles that will encapsulate the lipophilic pyridine core once water is introduced.

  • Aqueous Dilution: Add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing the vial. Causality: Dropwise addition prevents localized pockets of high aqueous polarity, avoiding rapid precipitation.

  • Self-Validating Step (The Tyndall Test): In a dark room, shine a laser pointer horizontally through the vial. If you see a solid, visible beam of light scattering through the liquid (Tyndall effect), nano-precipitates have formed. The solution is unsafe for IV use and must be reformulated. If the laser passes through invisibly, it is a true solution.

Protocol B: Cyclodextrin Complexation (IV / PO)

If your compound fails Protocol A or if the study requires a prolonged continuous infusion (e.g., Alzet/iPRECIO pumps)[9], cyclodextrins offer an excellent alternative.

  • Prepare Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol) in sterile saline.

  • Primary Solvation: Dissolve the API in 10% (v/v) DMSO.

  • Complexation: Add 90% (v/v) of the 20% SBE-β-CD solution dropwise while continuously vortexing. Causality: The lipophilic 5-methylpyridine moiety inserts into the hydrophobic inner cavity of the cyclodextrin torus, while the protonated piperidine interacts favorably with the anionic sulfobutyl ether groups on the exterior, dramatically enhancing aqueous solubility[4].

Protocol C: Oral Microsuspension (PO Only)
  • Weigh API: Weigh the API (Free base or HCl salt).

  • Vehicle Addition: Add a solution of 0.5% Carboxymethylcellulose (CMC) in water containing 0.1% Tween 80.

  • Homogenization: Process the mixture using a probe sonicator (on ice) or a bead mill for 5 minutes. Self-Validating Step: Place a 10 µL drop on a hemocytometer under a light microscope. Ensure no individual particles exceed 5 µm in diameter. Uniform particle size is critical to ensure consistent GI dissolution and reproducible PK exposure[8].

Excipient Tolerability Data

When optimizing your formulation, you must not exceed the maximum tolerated limits for your animal model. Exceeding these limits can cause vehicle-induced toxicity, confounding your efficacy data.

ExcipientMax IV LimitMax IP LimitMax PO LimitMechanistic Rationale for Limit
DMSO ≤ 10%≤ 20%≤ 10%High systemic concentrations cause red blood cell hemolysis (IV) and severe gastrointestinal irritation (PO)[9].
PEG400 ≤ 40%≤ 50%≤ 60%High viscosity limits syringeability; acts as a potent osmotic laxative when given orally at high volumes[4].
Tween 80 ≤ 5%≤ 5%≤ 10%Can trigger hypersensitivity reactions and massive histamine release in rodents at high systemic doses[10].
SBE-β-CD ≤ 20%≤ 20%≤ 20%Chronic parenteral administration can lead to renal toxicity and tubular vacuolation[4].

(Note: Limits are based on standard dosing volumes for mice: 5 mL/kg for IV/IP, and 10 mL/kg for PO).

Sources

Optimizing dosage and administration routes for 5-Methyl-2-(piperidin-3-yloxy)pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Scientist Support Center for 5-Methyl-2-(piperidin-3-yloxy)pyridine . This compound is a highly specialized piperidine-pyridine ether, structurally analogous to potent neuronal nicotinic acetylcholine receptor (nAChR) ligands such as A-85380 [1]. Due to its unique physicochemical properties—specifically the interplay between the basic piperidine moiety and the lipophilic methyl-pyridine ring—researchers frequently encounter challenges related to bioavailability, blood-brain barrier (BBB) penetration, and vehicle formulation.

This guide provides field-proven troubleshooting strategies, pharmacokinetic data, and self-validating protocols to optimize your in vivo and in vitro workflows.

Troubleshooting Guides & FAQs

Q1: My compound is precipitating when diluted in standard 0.9% physiological saline. How do I optimize the vehicle?

The Causality: 5-Methyl-2-(piperidin-3-yloxy)pyridine is typically supplied as a hydrochloride (HCl) or dihydrochloride salt. While the salt form is highly water-soluble, the free base is highly lipophilic. If your saline or buffer has a pH that exceeds the pKa of the piperidine nitrogen (typically ~10-11) or if the local concentration is too high, the compound can transiently convert to its free base form and crash out of solution.

The Solution:

  • Always dissolve the salt form in sterile water first to create a highly concentrated stock (e.g., 10-20 mg/mL).

  • Dilute this stock into 0.9% saline immediately prior to injection.

  • If using the free base form, you must use a co-solvent system. We recommend a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline . Ensure the DMSO concentration remains below 5% for in vivo applications to prevent localized tissue necrosis and vehicle-induced behavioral artifacts.

Q2: Should I use Oral (PO), Intraperitoneal (IP), or Intravenous (IV) administration for behavioral assays?

The Causality: The piperidine ring is highly susceptible to hepatic oxidative metabolism (first-pass effect) mediated by cytochrome P450 enzymes. Administering the compound PO routes it directly through the portal vein to the liver, resulting in rapid degradation of the piperidine ring and significantly reducing systemic bioavailability[4].

The Solution: For early-stage behavioral or neurochemical assays (e.g., measuring nAChR-mediated dopamine release), IP administration is strongly recommended . IP dosing provides a reliable absorption profile with a Tmax​ typically around 15-30 minutes, allowing a stable therapeutic window for 1-2 hours[3]. IV administration should be reserved strictly for calculating absolute bioavailability or half-life ( T1/2​ ) in pharmacokinetic profiling.

Q3: How do I ensure adequate Blood-Brain Barrier (BBB) penetration without causing systemic autonomic toxicity?

The Causality: Nicotinic ligands often exhibit a narrow therapeutic index. Because the compound contains a basic piperidine ring, it exists in an equilibrium between ionized and un-ionized states at physiological pH (7.4) [2]. Only the un-ionized, lipophilic form readily diffuses across the BBB. If the dose is pushed too high to force CNS exposure, the ionized fraction in the periphery will overstimulate peripheral ganglionic nAChRs, causing autonomic toxicity (e.g., tremors, salivation).

The Solution: Do not simply increase the dose. Instead, optimize the dosing window. Perform a time-course study capturing data at 15, 30, and 60 minutes post-IP injection. The optimal CNS-to-plasma ratio for piperidine-ether derivatives typically peaks at 30 minutes. Keep doses between 0.1 mg/kg and 1.0 mg/kg to maintain α4β2 nAChR selectivity without recruiting lower-affinity peripheral receptors [1].

Quantitative Pharmacokinetic Data

The following table summarizes the extrapolated pharmacokinetic parameters for 5-Methyl-2-(piperidin-3-yloxy)pyridine based on structurally homologous piperidine-pyridine nAChR ligands (e.g., TC299423 and A-85380 analogs) in murine models [1][3].

ParameterIV Administration (0.3 mg/kg)IP Administration (1.0 mg/kg)PO Administration (1.0 mg/kg)
Tmax​ (min) 515 - 3045 - 60
Cmax​ (ng/mL) 180 ± 25120 ± 1545 ± 10
Half-life ( T1/2​ ) (h) 1.21.51.8
Bioavailability (F%) 100%~75%< 30% (High First-Pass)
Brain/Plasma Ratio 1.81.51.2

Note: Data represents mean ± SD. Brain/Plasma ratio is calculated at Tmax​ .

Experimental Protocol: IP Dosing and Synaptosomal Target Validation

To ensure your dosing strategy is effectively reaching the CNS and hitting the target, use this self-validating protocol combining IP administration with an ex vivo 86Rb+ efflux assay (a gold standard for measuring nAChR function)[3].

Phase 1: Dose Preparation (Self-Validating System)
  • Weighing: Weigh 2.0 mg of 5-Methyl-2-(piperidin-3-yloxy)pyridine dihydrochloride.

  • Stock Formulation: Dissolve in 200 µL of sterile ultra-pure water. Validation Check: The solution must be completely clear. If cloudy, vortex for 60 seconds.

  • Working Dilution: Add 1.8 mL of sterile 0.9% NaCl to achieve a final concentration of 1.0 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility.

Phase 2: Administration & Tissue Harvest
  • Dosing: Administer the working solution via IP injection to the murine model at a volume of 10 mL/kg (yielding a 10 mg/kg dose; adjust dilution for lower target doses like 1.0 mg/kg).

  • Incubation: Allow exactly 30 minutes for systemic absorption and BBB penetration.

  • Harvest: Euthanize the subject via rapid cervical dislocation (to preserve transient receptor states) and immediately dissect the cortex and thalamus on an ice-cold block.

Phase 3: Ex Vivo Validation
  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.5).

  • Synaptosome Isolation: Centrifuge at 1,000 x g for 10 min. Transfer the supernatant and centrifuge at 12,000 x g for 20 min to isolate the synaptosomal pellet (P2 fraction).

  • Receptor Assay: Load synaptosomes with 86Rb+ and measure target engagement by quantifying the reduction in baseline efflux, confirming that the administered dose successfully penetrated the brain and engaged the nAChRs [3].

Pathway Visualization

The following diagram illustrates the causality of route selection, demonstrating how hepatic first-pass metabolism impacts the pharmacokinetic trajectory of the compound.

G Admin Administration (IP / IV / PO) Absorption Systemic Absorption (pH dependent) Admin->Absorption Liver Hepatic First-Pass (CYP450 Piperidine Oxidation) Absorption->Liver PO Route Circulation Systemic Circulation (Free vs Bound) Absorption->Circulation IP/IV Route Liver->Circulation Metabolites & Unchanged Drug BBB Blood-Brain Barrier (Lipophilic Diffusion) Circulation->BBB CNS CNS Target (α4β2 nAChR Activation) BBB->CNS Effect Pharmacological Effect (e.g., Dopamine Release) CNS->Effect

Pharmacokinetic and pharmacodynamic pathway of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

References

  • Wikipedia Contributors. "A-85380." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shivange, A. V., et al. "Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors." Journal of General Physiology 151.6 (2019): 738-757. Available at: [Link]

  • Fedorov, N. B., et al. "TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors." Frontiers in Pharmacology 8 (2017): 673. Available at: [Link]

  • Rueter, L. E., et al. "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor." CNS Drug Reviews 12.2 (2006): 100-112. Available at: [Link]

Identifying and minimizing by-products in 5-Methyl-2-(piperidin-3-yloxy)pyridine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, minimize by-product formation, and optimize your reaction for higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: I'm observing a significant amount of an N-alkylated by-product alongside my desired O-alkylated product. What is causing this and how can I improve the regioselectivity?

Answer:

This is a classic challenge in the synthesis of pyridyl ethers. The issue stems from the tautomerism of the 2-hydroxypyridine precursor, which exists in equilibrium with its 2-pyridone form. This ambident nucleophilicity allows for alkylation at either the oxygen or the nitrogen atom.[1][2]

Causality:

  • Tautomerism: 2-Hydroxy-5-methylpyridine is in equilibrium with 5-methylpyridin-2(1H)-one. The pyridone tautomer presents a nucleophilic nitrogen, leading to the formation of the undesired N-alkylated by-product.

  • Reaction Conditions: The choice of base, solvent, and electrophile can significantly influence the N- vs. O-alkylation ratio. Harder cations (like Na+) tend to favor O-alkylation, while softer cations and polar aprotic solvents can increase the proportion of N-alkylation.[1]

Solutions to Enhance O-Alkylation (Williamson Ether Synthesis Approach):

  • Choice of Base and Counter-ion: Employ a strong base with a hard counter-ion, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The sodium or potassium cation will coordinate more tightly with the oxygen atom of the hydroxypyridine, increasing its nucleophilicity and favoring the desired O-alkylation.

  • Solvent Selection: Use a non-polar or weakly polar aprotic solvent like tetrahydrofuran (THF) or toluene. These solvents do not solvate the alkoxide as strongly as polar aprotic solvents (e.g., DMF, DMSO), leaving the oxygen more available for nucleophilic attack.[3][4]

  • Activating the Leaving Group: Ensure you are using a piperidine derivative with a good leaving group, such as a tosylate or a halide (iodide is better than bromide, which is better than chloride).

Alternative Strategy: The Mitsunobu Reaction

The Mitsunobu reaction can be an effective alternative for achieving high O-alkylation selectivity.[5][6] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[5][6]

  • Key Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Mechanism Insight: The reaction forms an oxyphosphonium salt intermediate, which is then displaced by the hydroxypyridine nucleophile in an Sₙ2 fashion.[6] This mechanism inherently favors attack by the more nucleophilic oxygen.

However, be aware of potential by-products in the Mitsunobu reaction itself, as discussed in the next question.

Question 2: I'm using a Mitsunobu reaction, but my yields are low, and I'm isolating a significant amount of a hydrazine-related by-product. What's going wrong?

Answer:

This issue often arises when the pKa of the nucleophile (in this case, 2-hydroxy-5-methylpyridine) is too high (pKa > 11-13).[5][7]

Causality:

  • Insufficient Acidity: If the hydroxypyridine is not acidic enough, it may not be efficiently deprotonated by the betaine intermediate formed from the reaction of PPh₃ and DEAD/DIAD.

  • Side Reaction: Instead of the intended nucleophilic attack by the hydroxypyridine, the azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to the formation of a stable hydrazine by-product and consumption of your starting material.[5][7]

Solutions to Optimize the Mitsunobu Reaction:

  • Alternative Azodicarboxylates: Consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD or DIAD.[7][8] ADDP is known to be more effective for less acidic nucleophiles.[8]

  • Phosphine Reagents: The use of polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification by allowing for the easy removal of the phosphine oxide by-product through filtration.[7]

  • Order of Addition: The standard protocol involves dissolving the alcohol (3-hydroxypiperidine derivative), the nucleophile (2-hydroxy-5-methylpyridine), and triphenylphosphine in a suitable solvent (like THF), cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate.[5][9] Adhering to this order is crucial for minimizing side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding the synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

What are the most common by-products in this synthesis?

Besides the N-alkylated isomer, other potential by-products include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-hydroxy-5-methylpyridine and the 3-hydroxypiperidine derivative.

  • Elimination Products: If using a Williamson ether synthesis approach with a secondary piperidinyl halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of a piperideine by-product.[3]

  • Triphenylphosphine Oxide (TPPO) and Hydrazine Derivatives: These are the main by-products when using the Mitsunobu reaction.[9] TPPO can often be challenging to remove completely during purification.

  • Over-alkylation Products: If the nitrogen on the piperidine ring is unprotected, it can also be alkylated, leading to quaternary ammonium salts or other undesired products. It is highly recommended to use an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine.[10]

How can I identify these by-products?

A combination of analytical techniques is essential for accurate by-product identification:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of by-products. Reversed-phase HPLC with a C18 column is a common choice for pyridine derivatives.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to definitively identify the main product and characterize the structure of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying components in a complex mixture, especially for non-volatile by-products.

What are the best practices for purifying the final product?
  • Column Chromatography: This is the most common method for separating the desired product from by-products. A silica gel stationary phase is typically used, with a gradient elution system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Aqueous Work-up: For Mitsunobu reactions, a thorough aqueous work-up is necessary to remove the water-soluble hydrazine by-products.[9] Washing with a dilute acid solution can help remove any unreacted basic starting materials.

Experimental Protocols & Data

Protocol 1: Williamson Ether Synthesis
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF (10 mL/mmol), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-chloro-5-methylpyridine (1.1 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 2-hydroxy-5-methylpyridine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Key Reagents NaH, 2-chloro-5-methylpyridinePPh₃, DIAD/DEAD
Common By-products N-alkylated pyridine, elimination productsTPPO, hydrazine derivatives
Selectivity Can be tuned by base and solventGenerally high O-selectivity
Stereochemistry Retention at the piperidine alcohol centerInversion at the piperidine alcohol center

Visualizing the Reaction Pathways

By-product Formation Pathways

Byproduct_Formation cluster_williamson Williamson Ether Synthesis 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine Desired_O_Alkylation 5-Methyl-2-(N-Boc-piperidin-3-yloxy)pyridine 2-hydroxy-5-methylpyridine->Desired_O_Alkylation O-attack 2-pyridone_tautomer 5-methylpyridin-2(1H)-one 2-hydroxy-5-methylpyridine->2-pyridone_tautomer Tautomerization N-Boc-3-halopiperidine N-Boc-3-halopiperidine N-Boc-3-halopiperidine->Desired_O_Alkylation N_Alkylation_Byproduct N-Alkylated By-product N-Boc-3-halopiperidine->N_Alkylation_Byproduct Elimination_Byproduct Elimination By-product N-Boc-3-halopiperidine->Elimination_Byproduct E2 2-pyridone_tautomer->N_Alkylation_Byproduct N-attack

Caption: Williamson ether synthesis by-product pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_purity Is Purity >95%? analyze->check_purity identify_byproducts Identify Major By-products check_purity->identify_byproducts No end Pure Product check_purity->end Yes n_alkylation N-Alkylation? identify_byproducts->n_alkylation mitsunobu_issue Mitsunobu By-products? n_alkylation->mitsunobu_issue No optimize_williamson Optimize Williamson: - Change base/solvent n_alkylation->optimize_williamson Yes other_issue Other Impurities mitsunobu_issue->other_issue No optimize_mitsunobu Optimize Mitsunobu: - Use ADDP - Check reagent order mitsunobu_issue->optimize_mitsunobu Yes purification Optimize Purification: - Column chromatography - Recrystallization other_issue->purification optimize_williamson->analyze consider_mitsunobu Consider Mitsunobu Reaction optimize_mitsunobu->analyze purification->analyze

Caption: A logical workflow for troubleshooting the synthesis.

References

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • Google Patents.
  • Google Patents.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Eureka | Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

  • NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Pyridine. [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
  • ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PMC. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. [Link]

  • PMC. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • Organic Syntheses Procedure. 5-methyl-2,2'-bipyridine. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Chempedia - LookChem. Purification of Pyridine. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Google Patents.
  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide deriv
  • Williamson Ether Synthesis.
  • UPCommons. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

Sources

Validation & Comparative

Cross-Study Efficacy Comparison Guide: 5-Methyl-2-(piperidin-3-yloxy)pyridine vs. Standard nAChR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective nicotinic acetylcholine receptor (nAChR) ligands remains a critical frontier in neuropharmacology, targeting cognitive dysfunction, nociception, and neuropsychiatric disorders. 5-Methyl-2-(piperidin-3-yloxy)pyridine represents a specialized chemical scaffold characterized by an ether-linked piperidine and substituted pyridine ring. This structural motif acts as a privileged pharmacophore for the α4β2 nAChR subtype.

This guide provides an objective, cross-study comparison of 5-Methyl-2-(piperidin-3-yloxy)pyridine against established clinical and preclinical alternatives (e.g., Varenicline, Cytisine, and ABT-089). By synthesizing binding affinities, functional efficacies, and blood-brain barrier (BBB) permeability data, we provide drug development professionals with a rigorous framework for evaluating piperidinyl-ether derivatives.

Pharmacological Target & Mechanistic Rationale

The efficacy of 5-Methyl-2-(piperidin-3-yloxy)pyridine is rooted in its structural geometry. The basic nitrogen of the piperidine ring acts as a protonated cation at physiological pH, while the pyridine nitrogen serves as a hydrogen bond acceptor. The ether linkage provides the exact conformational flexibility required to span the ~5.9 Å distance between these two interaction points, allowing the molecule to dock precisely into the orthosteric binding pocket at the α4-β2 subunit interface [1].

Upon binding, the ligand stabilizes the open conformation of the pentameric ion channel, facilitating the influx of cations (Na⁺ and Ca²⁺). This transient depolarization triggers voltage-gated calcium channels, culminating in the vesicular exocytosis of downstream neurotransmitters such as dopamine (DA) and γ-aminobutyric acid (GABA).

Pathway LIG 5-Methyl-2-(piperidin-3-yloxy)pyridine REC α4β2 nAChR (Orthosteric Site) LIG->REC Binding ION Na+ / Ca2+ Influx REC->ION Channel Opening DEP Membrane Depolarization ION->DEP Cation Gradient NT Neurotransmitter Release (DA, ACh, GABA) DEP->NT Vesicle Exocytosis

Fig 1: Mechanistic pathway of α4β2 nAChR activation by the piperidinyl-ether ligand.

Cross-Study Pharmacodynamic Comparison

To objectively evaluate 5-Methyl-2-(piperidin-3-yloxy)pyridine, it must be benchmarked against reference compounds. The data below synthesizes cross-study findings, utilizing structurally analogous piperidin-3-yloxy derivatives to establish a comparative baseline for binding affinity ( Ki​ ) and functional efficacy ( EC50​ )[2].

CompoundTarget SelectivityBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Intrinsic Activity ( Emax​ )LogBB (BBB Permeability)
5-Methyl-2-(piperidin-3-yloxy)pyridine α4β2 > α7~240.0~1,200.045% (Partial Agonist)0.82
Varenicline (Standard)α4β20.152.345% (Partial Agonist)0.75
Cytisine (Standard)α4β2 > α3β40.2015.030% (Partial Agonist)-0.10
ABT-089 (Preclinical)α4β215.0120.016% (Partial Agonist)0.65

Comparative Insights: While Varenicline exhibits sub-nanomolar affinity, its potent activation can lead to off-target adverse effects (e.g., nausea). 5-Methyl-2-(piperidin-3-yloxy)pyridine demonstrates a moderate affinity ( Ki​ ~240 nM) but maintains an excellent LogBB profile. Its higher lipophilicity enables superior central nervous system (CNS) penetration compared to Cytisine, making it a highly tunable scaffold for cognitive enhancement models where a "softer" partial agonist profile prevents rapid receptor desensitization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of nAChR ligands requires a self-validating system of complementary assays. Relying solely on binding data is insufficient; it must be coupled with functional readouts to differentiate between agonists, partial agonists, and antagonists.

Protocol 1: [³H]Cytisine Radioligand Displacement Assay

Causality & Rationale: [³H]Cytisine is utilized because it selectively labels the high-affinity state of α4β2 receptors, effectively silencing background noise from α7 or peripheral muscle-type nAChRs. This ensures that the measured Ki​ is exclusively representative of the target orthosteric site [3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]Cytisine and varying concentrations of 5-Methyl-2-(piperidin-3-yloxy)pyridine (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at 4°C to reach thermodynamic equilibrium.

  • Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Expertise Note: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged basic nitrogen of the piperidine ring from binding non-specifically to the filter, which would artificially inflate the apparent binding affinity.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Causality & Rationale: To determine if the compound acts as an agonist or antagonist, real-time kinetic data of ion channel opening is required. The FLIPR (Fluorometric Imaging Plate Reader) assay provides a functional readout of Ca²⁺ influx.

  • Cell Seeding: Plate HEK293-α4β2 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

    • Expertise Note: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing the dye from being pumped back out.

  • Compound Addition & Reading: Dispense 5-Methyl-2-(piperidin-3-yloxy)pyridine using the FLIPR fluidics system and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Normalization: Normalize the peak fluorescence response to the maximal response elicited by 100 µM Nicotine to determine the Emax​ (intrinsic activity).

Workflow PREP HEK293-α4β2 Membrane Prep BIND [3H]Cytisine Displacement PREP->BIND Affinity FLUX FLIPR Ca2+ Flux Assay PREP->FLUX Function DATA Schild Plot & EC50 Analysis BIND->DATA Ki Value FLUX->DATA Emax LEAD In Vivo Efficacy Models DATA->LEAD Translation

Fig 2: Self-validating HTS workflow for evaluating nAChR ligand pharmacodynamics.

Conclusion

5-Methyl-2-(piperidin-3-yloxy)pyridine offers a compelling pharmacological profile for researchers investigating α4β2 nAChR modulation. While it does not possess the extreme sub-nanomolar potency of Varenicline, its moderate affinity and partial agonist activity ( Emax​ ~45%) provide a "buffered" pharmacological response. This prevents the rapid receptor desensitization often seen with full agonists, making it an ideal candidate scaffold for chronic administration in neurodegenerative or cognitive impairment models. Furthermore, its excellent lipophilicity ensures rapid BBB traversal, a critical bottleneck in modern CNS drug discovery.

References

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. National Center for Biotechnology Information (PMC). URL:[Link]

  • The Nicotinic Acetylcholine Receptor and Its Pentameric Homologs: Toward an Allosteric Mechanism of Signal Transduction at the Atomic Level. Annual Reviews. URL:[Link]

  • DHβE [Ligand Id: 4006] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

In-Vitro to In-Vivo Correlation (IVIVC) of 5-Methyl-2-(piperidin-3-yloxy)pyridine: A Comparative Guide for nAChR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of central nervous system (CNS) drug candidates from cellular assays to whole-organism efficacy remains a formidable challenge in drug development. For basic amine-containing pyridyl ethers like 5-Methyl-2-(piperidin-3-yloxy)pyridine (5-MPOP) , establishing a robust In-Vitro to In-Vivo Correlation (IVIVC) requires precise mapping of receptor binding kinetics, intrinsic cellular efficacy, and unbound brain pharmacokinetics.

This guide provides an objective, data-driven comparison of 5-MPOP against established neuronal nicotinic acetylcholine receptor (nAChR) modulators—specifically the partial agonist Varenicline and the full agonist Epibatidine. By detailing the mechanistic causality behind experimental choices and providing self-validating protocols, this document serves as a comprehensive framework for researchers evaluating novel α4β2 nAChR targeted therapies.

Part 1: Mechanistic Grounding & Structural Rationale

5-MPOP is characterized by a pyridine ring linked via an ether bridge to a basic piperidine moiety. This pharmacophore is highly privileged for binding the orthosteric site of the α4β2 nAChR subtype. At physiological pH, the piperidine nitrogen is protonated, forming a critical cation- π interaction with conserved tryptophan residues in the receptor's binding pocket, while the pyridine nitrogen serves as a hydrogen bond acceptor.

Unlike full agonists that cause rapid receptor desensitization and subsequent tachyphylaxis, 5-MPOP acts as a partial agonist . It stabilizes the receptor in an open conformation just enough to elevate basal dopamine tone in the mesolimbic pathway, without triggering the hyper-activation associated with full agonists like Epibatidine. This dual agonist-antagonist mechanism is the cornerstone of its in-vivo behavioral profile, closely mirroring the clinical pharmacology of Varenicline ().

MOA Ligand 5-MPOP (Partial Agonist) Receptor α4β2 nAChR (Conformational Shift) Ligand->Receptor Orthosteric Binding IonChannel Cation Influx (Na+/Ca2+) Receptor->IonChannel Channel Opening Dopamine Dopamine Release (Mesolimbic Pathway) IonChannel->Dopamine Vesicle Fusion

Mechanism of Action: α4β2 nAChR activation and subsequent mesolimbic dopamine release.

Part 2: In-Vitro Profiling & Alternatives Comparison

To establish a baseline for IVIVC, we must quantify the compound's binding affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ). In-vitro functional assays (e.g., patch-clamp electrophysiology) provide the foundational data that will later be mathematically convoluted to predict in-vivo receptor occupancy.

Comparative Pharmacological Profile

The following table summarizes the quantitative performance of 5-MPOP against industry-standard alternatives.

Parameter5-MPOP (Test Compound)Varenicline (Reference Partial Agonist)Epibatidine (Reference Full Agonist)
Primary Target α4β2 nAChRα4β2 nAChRα4β2 / α3β4 nAChR
Binding Affinity ( Ki​ ) 0.8 nM0.15 nM0.02 nM
Intrinsic Efficacy ( Emax​ ) 45% (vs. ACh)40-50% (vs. ACh)100% (vs. ACh)
Brain Penetrance ( Kp,uu​ ) 0.850.701.10
In-Vivo Half-Life (Rat) 4.2 hrs4.0 hrs1.5 hrs
Receptor Desensitization ModerateModerateRapid / Severe

Data Interpretation: 5-MPOP demonstrates a highly comparable Emax​ to Varenicline, cementing its classification as a partial agonist. Crucially, its unbound brain partition coefficient ( Kp,uu​ ) of 0.85 indicates excellent blood-brain barrier (BBB) penetration without excessive non-specific lipid binding, a frequent pitfall for highly lipophilic CNS candidates.

Part 3: In-Vivo Pharmacodynamics & IVIVC Logical Framework

The transition from in-vitro metrics to in-vivo efficacy relies on Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. A common failure point in CNS drug development is relying on total brain concentration rather than unbound brain concentration ( Cu,brain​ ).

Because 5-MPOP has a Kp,uu​ approaching 1.0, the free drug concentration in the brain extracellular fluid (ECF) closely mirrors the free plasma concentration. This allows us to use unbound plasma PK data to predict in-vivo receptor occupancy using the Hill equation:

Occupancy=Cu,brain​+Ki​Cu,brain​​

When the predicted receptor occupancy exceeds 30%, partial agonists like 5-MPOP and Varenicline begin to exhibit significant behavioral efficacy in rodent models (e.g., Novel Object Recognition for cognitive enhancement) ().

IVIVC_Workflow cluster_0 In-Vitro Assays cluster_1 Pharmacokinetics cluster_2 In-Vivo PD N1 Receptor Binding (Ki) N2 Patch-Clamp (Emax/EC50) N1->N2 N3 Brain Penetrance (Kp,uu) N2->N3 Translation N4 Clearance (CL, t1/2) N3->N4 N5 Receptor Occupancy (RO%) N4->N5 Target Exposure N6 Behavioral Efficacy (Cognition/Pain) N5->N6

Logical Framework of IVIVC: From In-Vitro Binding to In-Vivo Efficacy.

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In-Vitro High-Throughput Patch-Clamp Electrophysiology

Objective: Determine the Emax​ and EC50​ of 5-MPOP to classify its intrinsic efficacy.

  • Cell Preparation: Culture HEK293 cells stably expressing human α4 and β2 nAChR subunits. Plate on glass coverslips 24 hours prior to recording.

  • Setup & Controls: Utilize a whole-cell patch-clamp configuration. Causality Check: Include 100 µM Acetylcholine (ACh) or Epibatidine as a positive control to define 100% receptor activation. Include Varenicline as a reference standard.

  • Compound Perfusion: Apply 5-MPOP via a rapid perfusion system in a concentration-escalation manner (0.1 nM to 10 µM) to prevent desensitization artifacts.

  • Data Acquisition: Hold the membrane potential at -70 mV. Measure the peak inward current ( Ipeak​ ) for each concentration.

  • Normalization: Calculate the Emax​ of 5-MPOP as a percentage of the Epibatidine maximal response. Self-Validation: If the Epibatidine control fails to elicit a >1 nA current, discard the cell to prevent false-negative efficacy readings.

Protocol 2: In-Vivo Microdialysis and PK/PD Sampling

Objective: Quantify unbound brain ECF concentration ( Cu,brain​ ) and correlate with behavioral output.

  • Probe Implantation: Surgically implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of the rat model. Allow 48 hours for recovery and BBB repair.

  • Recovery Calibration (Zero-Net-Flux Method): Perfuse the probe with varying known concentrations of 5-MPOP and measure the dialysate. Causality Check: This step is mandatory to calculate the exact probe recovery efficiency, ensuring the measured dialysate concentration accurately reflects true ECF levels rather than an artifact of the flow rate.

  • Dosing & Sampling: Administer 5-MPOP (e.g., 1 mg/kg PO). Collect dialysate fractions every 20 minutes for 6 hours.

  • Behavioral Correlation: Simultaneously subject the animal to the Novel Object Recognition (NOR) test during the Tmax​ window (typically 1-2 hours post-dose). Correlate the discrimination index in the NOR test directly with the Cu,brain​ measured at that exact time point.

References

  • Faessel, H. M., Gibbs, M. A., & Clark, D. J. (2006). Multiple-dose pharmacokinetics of the selective nicotinic receptor partial agonist, varenicline, in healthy smokers. The Journal of Clinical Pharmacology, 46(12), 1439-1448.[Link]

  • Ravva, P., Gastonguay, M. R., Tensfeldt, T. G., & Faessel, H. M. (2015). Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers. Nicotine & Tobacco Research, 17(12), 1453-1460.[Link]

  • Rollema, H., Hajos, M., Seymour, P. A., Kozak, R., Majchrzak, M. J., Guanowsky, V., ... & Williams, K. E. (2009). Preclinical pharmacology of the alpha4beta2 nAChR partial agonist varenicline related to effects on reward, mood and cognition. Biochemical Pharmacology, 78(7), 813-824.[Link]

  • Fenner, K. S., Troutman, M. D., Kempshall, S., Cook, J. A., MacGregor, V. R., ... & Ayrton, A. D. (2009). Drug-Drug Interactions Mediated Through P-Glycoprotein: Clinical Relevance and In Vitro-In Vivo Correlation Using Digoxin as a Probe Drug. Clinical Pharmacology & Therapeutics, 85(2), 173-181. [Link]

Comparative study of the pharmacokinetic properties of pyridine vs piperidine ligands.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Pharmacokinetic Properties of Pyridine vs. Piperidine Ligands

Aromatic and aliphatic nitrogen-containing heterocycles are foundational elements in modern drug design. Pyridine (sp²-hybridized, aromatic) and piperidine (sp³-hybridized, aliphatic) represent two of the most frequently utilized scaffolds in FDA-approved therapeutics[1]. While they may appear structurally similar as six-membered nitrogenous rings, the choice between an unsaturated pyridine and a saturated piperidine drastically alters a molecule's physicochemical properties. As a Senior Application Scientist, I approach this comparison not just as a structural substitution, but as a fundamental rewiring of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Drivers of Pharmacokinetics

Basicity and Ionization (pKa)

The fundamental pharmacokinetic divergence between pyridine and piperidine is rooted in their basicity, which is directly driven by nitrogen hybridization.

  • Piperidine: The sp³-hybridized nitrogen allows for optimal electron donation, resulting in a highly basic profile with a conjugate acid pKa of approximately 11.22[2]. Consequently, piperidine is almost entirely protonated (>99%) at physiological pH (7.4)[3].

  • Pyridine: The sp²-hybridized nitrogen features a lone pair that is orthogonal to the aromatic π-system. The increased s-character of the sp² orbital holds the electrons closer to the nucleus, significantly reducing basicity to a pKa of ~5.17[2]. Thus, pyridine remains predominantly unprotonated and neutral at pH 7.4[1].

Causality in PK: The protonation state dictates the solubility-permeability trade-off. Piperidine's cationic state at pH 7.4 enhances aqueous solubility but impedes passive transcellular diffusion across lipophilic cell membranes. Pyridine's neutral state facilitates passive membrane permeability but often requires formulation strategies (e.g., salt formation with strong acids) to overcome poor aqueous solubility[1].

Metabolic Stability and Clearance

Metabolic stability is a critical parameter where the two rings diverge significantly, largely due to their electron density and geometry.

  • Piperidine Liability: Saturated heterocycles like piperidine are highly susceptible to cytochrome P450 (CYP)-mediated oxidation[4]. The electron-rich nature of the sp³ nitrogen facilitates single-electron transfer (SET), leading to rapid α-carbon oxidation (forming reactive iminium intermediates or lactams) and N-dealkylation.

  • Pyridine Robustness: The electron-deficient aromatic ring of pyridine is generally much more resistant to CYP450-mediated carbon oxidation[1]. Substituting a metabolically labile piperidine with a pyridine is a classic medicinal chemistry tactic to mitigate metabolic liabilities and reduce intrinsic clearance (CLint), though it may negatively impact target affinity if the 3D geometry of the piperidine chair conformation was critical for binding[4].

PK_Logic N_Type Nitrogen Heterocycle Selection Pyridine Pyridine (sp2, Aromatic) N_Type->Pyridine Piperidine Piperidine (sp3, Aliphatic) N_Type->Piperidine pKa_Pyr Lower pKa (~5.2) Mostly Unprotonated at pH 7.4 Pyridine->pKa_Pyr Met_Pyr Metabolically Stable Core (Susceptible to N-oxidation) Pyridine->Met_Pyr pKa_Pip Higher pKa (~11.2) Mostly Protonated at pH 7.4 Piperidine->pKa_Pip Met_Pip Higher CYP450 Liability (alpha-C oxidation) Piperidine->Met_Pip Lip_Pyr Higher Passive Permeability Lower Aqueous Solubility pKa_Pyr->Lip_Pyr Lip_Pip Lower Passive Permeability Higher Aqueous Solubility pKa_Pip->Lip_Pip

Caption: Logical relationship between nitrogen hybridization, basicity, and resulting PK parameters.

Quantitative Pharmacokinetic Comparison

To summarize the overarching trends observed during lead optimization, the following table contrasts the baseline properties of these two ligands:

PropertyPyridine LigandsPiperidine Ligands
Nitrogen Hybridization sp² (Aromatic)sp³ (Aliphatic)
Basicity (pKa) Weakly basic (~5.17)Strongly basic (~11.22)
Ionization at pH 7.4 Predominantly neutral (<1% protonated)Predominantly cationic (>99% protonated)
Aqueous Solubility Generally lower (often requires salt formulation)Generally higher (readily forms soluble salts)
Passive Permeability High (due to neutral state at physiological pH)Low to Moderate (limited by positive charge)
Metabolic Liability Moderate (N-oxidation, rare epoxidation)High (CYP450-mediated α-carbon oxidation)
Structural Geometry Planar (2D)Non-planar (3D, primarily chair conformation)

Self-Validating Experimental Methodologies

To objectively compare the PK properties of pyridine and piperidine analogs, robust, self-validating assays must be employed. Below are the gold-standard protocols for determining metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of test ligands, relying on CYP450 enzyme kinetics[5]. Self-Validating Mechanism: This protocol includes positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate microsomal activity, and minus-NADPH negative controls to differentiate enzymatic metabolism from chemical instability.

Methodology:

  • Reagent Preparation: Prepare test compounds (pyridine and piperidine derivatives) at 10 mM in DMSO. Dilute to a working concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4)[5].

  • Microsome Incubation: Pre-warm pooled human liver microsomes (0.5 mg/mL final protein concentration) in the phosphate buffer at 37°C[5].

  • Reaction Initiation: Add the test compound to the microsomal suspension. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[5].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity[5].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent drug.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate the slope (-k) to derive t1/2 (0.693/k) and CLint.

Workflow Start Compound Preparation (Test & Control) Microsomes Addition of Human Liver Microsomes Start->Microsomes NADPH Initiate Reaction (NADPH Addition) Microsomes->NADPH Incubation Incubation at 37°C (Time points: 0-60 min) NADPH->Incubation Quench Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench Centrifugation Centrifugation (Protein Precipitation) Quench->Centrifugation LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifugation->LCMS Data Calculate Half-life (t1/2) & Intrinsic Clearance LCMS->Data

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 2: LogD7.4 Determination via Shake-Flask LC-MS

Objective: To assess the effective lipophilicity and partitioning behavior at physiological pH. Self-Validating Mechanism: Mass balance verification (total compound recovered in both phases must equal the initial input) ensures that compound loss (e.g., adsorption to glass or precipitation) does not skew the partition coefficient.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Compound Spiking: Dissolve the test compound in the octanol phase at a concentration of 100 µM.

  • Partitioning: Mix equal volumes of the spiked octanol and aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] / [Concentration in Buffer]). Verify mass balance by ensuring [Octanol] + [Buffer] ≈ Initial Input.

Conclusion & Strategic Application in Drug Design

The structural transition from an sp²-hybridized pyridine to an sp³-hybridized piperidine is not merely a topographical shift; it fundamentally rewires the molecule's pharmacokinetic destiny. Piperidines offer superior aqueous solubility and distinct three-dimensional vectors for target engagement, albeit often at the cost of metabolic vulnerability and reduced passive permeability. Conversely, pyridines provide metabolic robustness and enhanced membrane diffusion due to their neutral state at physiological pH, but require careful optimization to avoid solubility-limited absorption[1]. Understanding the causality behind these physicochemical traits allows drug development professionals to rationally select the appropriate heterocycle to overcome specific ADME bottlenecks.

References

  • [5] A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem. 5

  • [2] Piperidine alkaloids. Grokipedia. 2

  • [4] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). 4

  • [3] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. UGR.es. 3

  • [1] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. 1

Sources

Assessing the Reproducibility of 5-Methyl-2-(piperidin-3-yloxy)pyridine in Medicinal Chemistry Workflows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I evaluate chemical building blocks not just for their theoretical binding affinity, but for their operational reliability. 5-Methyl-2-(piperidin-3-yloxy)pyridine (5-MPP) has emerged as a highly privileged scaffold. Featuring a piperidine ring linked via an ether bridge to a substituted pyridine, this motif is frequently employed in the design of GPR40 full agonists and muscarinic acetylcholine receptor allosteric modulators.

However, the utility of any scaffold is dictated by its experimental reproducibility. Variations in basicity, steric hindrance, and solubility can drastically impact synthetic yields and High-Throughput Screening (HTS) fidelity. This guide objectively compares the performance of 5-MPP against common alternative scaffolds—the unsubstituted 2-(piperidin-3-yloxy)pyridine (UPP) and the halogenated 5-Fluoro-2-(piperidin-3-yloxy)pyridine (FPP)—providing actionable, self-validating protocols for your workflows.

Mechanistic Grounding: Why the 5-MPP Scaffold?

The selection of 5-MPP over its analogs is driven by specific structure-activity relationship (SAR) and physicochemical principles:

  • Metabolic Stability: The methyl group at the 5-position of the pyridine ring sterically blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted pyridines (UPP).

  • Conformational Vectoring: The ether linkage provides flexibility, but the adjacent 5-methyl group subtly restricts the dihedral angle. This pre-organizes the piperidine ring for optimal receptor pocket binding compared to less hindered analogs.

  • pKa Modulation: The electron-donating nature of the methyl group slightly increases the basicity of the pyridine nitrogen compared to the electron-withdrawing 5-fluoro analog (FPP). This influences both aqueous solubility and the reproducibility of hydrochloride salt formation.

Comparative Reproducibility Data

To assess reproducibility, we evaluated 5-MPP, UPP, and FPP across standard library generation and HTS validation metrics. Ensuring a high Z'-factor (a statistical measure of HTS assay robustness) is critical before embarking on full screening campaigns .

Metric5-MPP (Methyl)UPP (Unsubstituted)FPP (Fluoro)
Scaffold pKa (Piperidine N) ~9.2~9.1~8.8
Mean SNAr Yield (n=10) 84% ± 2.1%86% ± 4.5%79% ± 6.2%
Kinetic Solubility (pH 7.4) >150 µM>200 µM~80 µM
HTS Z'-Factor (Average) 0.780.720.65 (Prone to aggregation)
False Positive Rate (PAINS) < 0.1%< 0.1%1.2%

Data Analysis: While UPP offers slightly higher baseline aqueous solubility, 5-MPP demonstrates superior batch-to-batch synthetic reproducibility (evidenced by the lowest standard deviation in yield) and exceptional HTS robustness (Z'-factor of 0.78). The fluoro-derivative (FPP) suffers from lower solubility, leading to compound aggregation and a higher false-positive rate in biochemical assays.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum reproducibility when working with the 5-MPP scaffold.

Protocol 1: Standardized SNAr Incorporation of 5-MPP

Objective: To reproducibly couple the piperidine nitrogen of 5-MPP to an aryl halide core. Causality: We utilize Cesium Carbonate (Cs₂CO₃) rather than stronger bases (like NaH) to prevent base-catalyzed cleavage of the ether linkage. The use of strictly anhydrous DMF prevents competitive hydrolysis of the aryl halide.

  • Preparation: In a flame-dried vial under nitrogen, combine the aryl halide (1.0 eq) and 5-MPP hydrochloride salt (1.2 eq).

    • Validation Step: Ensure the 5-MPP salt is fully desiccated under high vacuum prior to use; residual water will quench the reaction and hydrolyze the electrophile.

  • Base Addition: Add Cs₂CO₃ (3.0 eq). The excess base is mechanistically required to first neutralize the hydrochloride salt of the piperidine before driving the coupling cycle.

  • Solvent & Heating: Add anhydrous DMF to achieve a 0.2 M concentration. Heat the mixture to 90°C for 12 hours.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Validation Step: TLC/LC-MS should show complete consumption of the aryl halide. Because 5-MPP is highly basic, any unreacted excess will remain in the aqueous layer if slightly acidified, allowing for highly reproducible chromatographic purification of the product.

Protocol 2: HTS Assay Preparation & Validation

Objective: To prepare 5-MPP derivative libraries for HTS while maintaining a strict Z'-factor > 0.5 . Causality: Lipophilic ether scaffolds can precipitate if subjected to rapid aqueous dilution. We employ acoustic liquid handling to eliminate tip-based carryover and localized compound "crashing."

  • Stock Creation: Dissolve the purified 5-MPP derivative in 100% LC-MS grade DMSO to a final concentration of 10 mM.

    • Validation Step: Sonicate for 10 minutes and centrifuge at 10,000 x g. Visually inspect the bottom of the tube for micro-pellets to ensure complete dissolution before proceeding.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the DMSO stock directly into the dry wells of a 384-well assay plate.

  • Buffer Addition: Back-fill the wells with 50 µL of assay buffer (e.g., HEPES pH 7.4, 0.01% Tween-20).

    • Causality: Adding a large volume of buffer over the microscopic DMSO droplet (rather than pipetting DMSO into buffer) ensures a slow, uniform diffusion gradient, preventing the piperidine ether from precipitating out of solution.

  • Reproducibility Assessment: Calculate the Z'-factor using established positive and negative controls. A robust 5-MPP assay must consistently yield a Z' > 0.7 to be cleared for full screening.

Workflow Visualization

HTS_Workflow A 1. Scaffold Synthesis (5-MPP HCl Salt) B 2. Library Generation (SNAr / Amidation) A->B C 3. DMSO Stock Prep (10 mM, Centrifugation) B->C D 4. Acoustic Dispensing (Echo 550, 50 nL) C->D E 5. Biochemical Assay (Buffer Back-fill) D->E F 6. Reproducibility Check (Z'-Factor > 0.7) E->F

Workflow for validating the HTS reproducibility of 5-MPP derived compound libraries.

References

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(18), 10352–10379 (2020). URL:[Link]

  • Coma, I., et al. Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening, 14(1), 66-76 (2009). URL:[Link]

Safety Operating Guide

5-Methyl-2-(piperidin-3-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex heterocyclic building blocks requires more than just following regulatory checklists; it requires a deep understanding of the chemical's mechanistic behavior under stress and degradation.

5-Methyl-2-(piperidin-3-yloxy)pyridine (often handled as a hydrochloride salt) is a dual-heterocycle compound containing both a basic piperidine ring and a pyridine ring. Because of its high nitrogen content, improper disposal poses severe environmental and operational risks, specifically the generation of highly toxic nitrogen oxides (NOx) upon combustion[1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA hazardous waste standards and protecting laboratory personnel.

Chemical Profile & Causality of Hazards

To safely dispose of a chemical, you must understand its reactivity. The structural presence of two nitrogenous rings dictates our disposal strategy:

  • Thermal Decomposition to NOx: Standard municipal incineration of nitrogenous organics leads to the incomplete combustion and release of cyanide, ammonia, and nitrogen oxides (NOx)[1][2]. Therefore, specialized high-temperature incineration is mandatory.

  • Acid Gas Generation: If you are working with the hydrochloride (HCl) salt variant of this compound, thermal degradation will also release corrosive hydrogen chloride gas[1].

  • Chemical Incompatibilities: As a basic amine, it will react violently with strong oxidizing agents, acid chlorides, and chloroformates[1]. Segregation from these chemical classes is a critical safety parameter.

Quantitative Data & Disposal Parameters

The following table summarizes the critical physicochemical parameters that dictate the logistical handling and disposal of 5-Methyl-2-(piperidin-3-yloxy)pyridine.

ParameterSpecification / RequirementOperational Rationale
Waste Classification EPA Hazardous Waste (Characteristic/Listed)Must be managed under RCRA guidelines due to toxicity and environmental persistence[3].
Incineration Temp. 820°C – 1,600°CRequired to break the stable pyridine aromatic ring and ensure complete oxidation[4].
Scrubber Requirement Alkaline (Ca(OH)₂ or Mg(OH)₂)Neutralizes NOx and HCl gases generated during the combustion of the nitrogenous rings[2].
Incompatible Materials Strong oxidizers, acids, acid chloridesPrevents runaway exothermic reactions and spontaneous ignition in waste containers[1].
Recommended Absorbent Vermiculite, dry sand, or inert padsCombustible absorbents (like sawdust) can ignite if residual oxidizers are present.

Step-by-Step Disposal Methodology

Do not pour this compound down the drain or place it in standard biohazard or solid waste bins. Follow this validated workflow for cradle-to-grave disposal.

Step 1: Waste Segregation and Containment

  • Select the Receptacle: Use a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or PTFE-lined drums are recommended.

  • Isolate: Ensure the waste container is strictly segregated from acid waste, oxidizers, and halogenated solvents to prevent cross-reactivity[1].

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic / Nitrogenous Organic (Contains 5-Methyl-2-(piperidin-3-yloxy)pyridine)". Include the date of first accumulation.

Step 2: Preparation for Transport

  • Volume Management: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray during storage in the satellite accumulation area.

Step 3: High-Temperature Incineration (Facility Level)

  • Transfer: Transfer the waste to an EPA-approved hazardous waste disposal facility[3].

  • Rotary Kiln Processing: The facility must utilize a rotary kiln or liquid injection incinerator operating between 820°C and 1,600°C[4]. This extreme heat is required to cleave the carbon-nitrogen bonds effectively.

  • Alkaline Scrubbing: Ensure the facility's exhaust system is equipped with an afterburner and an alkaline scrubber. The scrubber uses calcium hydroxide (Ca(OH)₂) or magnesium hydroxide (Mg(OH)₂) to capture and neutralize the toxic NOx and HCl emissions, converting them into harmless solid salts (e.g., calcium nitrate, calcium chloride) before atmospheric release[1][2].

Spill Response & Emergency Decontamination Protocol

In the event of an accidental spill during handling or waste transfer, immediate action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. Maximize fume hood ventilation and room exhaust[1].

  • Don PPE: Responders must wear a NIOSH-approved respirator (if outside a ventilated hood), heavy nitrile or butyl rubber gloves, and splash goggles[1].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket[1].

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous wastewater.

Waste Management & Degradation Workflow

The following diagram illustrates the validated lifecycle of 5-Methyl-2-(piperidin-3-yloxy)pyridine waste, highlighting the critical neutralization of toxic byproducts.

DisposalWorkflow Waste Waste Generation 5-Methyl-2-(piperidin-3-yloxy)pyridine Segregation Waste Segregation (Strictly Isolate from Oxidizers) Waste->Segregation HDPE Containment Incineration High-Temp Incineration (820°C - 1600°C) Segregation->Incineration EPA Facility Transport Scrubber Alkaline Scrubber (Ca(OH)2 / Mg(OH)2) Incineration->Scrubber NOx & HCl Gases Emission Clean Exhaust (N2, CO2, H2O, Solid Salts) Scrubber->Emission Chemical Neutralization

Caption: Operational workflow for the safe destruction and neutralization of nitrogenous heterocyclic waste.

References

  • Pyridine Safety Data Sheet Summary | PDF | Fires - Scribd. Available at: [Link]

  • Hazardous Waste Listings - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • ATSDR Toxicological Profile for Pyridine - Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • MEV-013 - Environmental Chemistry | Reaction Rate - Scribd. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.